4-Amino-5-chloro-2,1,3-benzothiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURNIACGGUSMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184610 | |
| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-19-7 | |
| Record name | 5-Chloro-4-amino-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Amino-5-chloro-2,1,3-benzothiadiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of 2,1,3-benzothiadiazole, an electron-deficient system, it serves as a crucial building block in the synthesis of various functional molecules.[1][4] The presence of both an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals.[1][2][5] Notably, it is a primary precursor in the synthesis of Tizanidine, a clinically important muscle relaxant.[1][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃S | [2][8] |
| Molecular Weight | 185.63 g/mol | [2] |
| CAS Number | 30536-19-7 | [1][2] |
| Appearance | Light yellow to orange powder/crystal | [2][6][9] |
| Melting Point | 87 - 91 °C | [2] |
| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [10] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [10] |
| Solubility | Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO | [6][10] |
| Storage Temperature | 2 - 8 °C or -20°C Freezer | [2][10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[1] While specific experimental data from published literature is not readily available, predicted chemical shift ranges are presented below.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | ~7.0 - 8.0 | d, d |
| Amino Protons (NH₂) | Variable | br s |
| ¹³C NMR | ||
| Aromatic C-Cl | ~120 - 130 | - |
| Aromatic C-N | ~140 - 150 | - |
| Other Aromatic C | ~110 - 140 | - |
| Thiadiazole C | ~150 - 160 | - |
Note: The chemical shift of the amino protons is variable and can be influenced by solvent and concentration.[1] For unambiguous signal assignment, 2D NMR techniques like COSY and HSQC would be employed.[1]
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: This technique is crucial for identifying functional groups. Key absorptions for this molecule would include N-H stretching vibrations for the amino group and characteristic peaks for the aromatic ring system.[1]
-
Mass Spectrometry: MS is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) at m/z 185 and an isotopic peak (M+2) at m/z 187, characteristic of the presence of a chlorine atom.[8]
Synthesis and Experimental Protocols
The most common and industrially viable method for synthesizing this compound is through the reduction of its nitro precursor.[1]
1. Synthesis via Reduction of a Nitro Precursor
This process involves the chemical reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, create a suspension of iron powder in an acidic medium, typically water with hydrochloric acid.
-
Addition of Reactant: Gradually add the starting material, 5-chloro-4-nitro-2,1,3-benzothiadiazole, to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).
-
Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with a purity of ≥ 97%.[2]
Reactivity and Key Applications
The amino group of this compound is a primary site for further chemical modifications, making it a valuable intermediate.[1]
1. Synthesis of Tizanidine Precursor
A significant application is its role in the synthesis of Tizanidine, where it undergoes a condensation and cyclization reaction.[1][11]
Caption: Reaction pathway for the synthesis of Tizanidine from its precursor.
Detailed Experimental Protocol (Example from Patent Literature): [11]
-
Reactant Addition: To 350 ml of phosphorus oxychloride (POCl₃), add 18.6 g of this compound under stirring.[11]
-
Second Reactant: Follow with the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[11]
-
Reaction Conditions: Heat the mixture to 50-60 °C and allow it to react for 30-40 hours.[1][11]
-
Work-up: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[11] The residue is then added to ice-cold water, and the pH is adjusted to an alkaline range with 1 N sodium hydroxide.[11]
-
Purification: The resulting crystals are collected and can be further purified. The process can be optimized to achieve yields up to 93.6%.[1]
2. Other Applications
-
Dyes and Pigments: It serves as a key intermediate in producing colorants with excellent stability and lightfastness for the textile and coatings industries.[2]
-
Agricultural Chemicals: The compound is used in the synthesis of some herbicides and pesticides.[2][5]
-
Materials Science: As a benzothiadiazole derivative, it is explored for creating materials with specific electronic and optical properties for applications like organic light-emitting diodes (OLEDs) and solar cells.[1]
Biological and Pharmaceutical Relevance
The primary pharmaceutical significance of this compound is its role as a direct precursor to Tizanidine.[1][6] Additionally, the benzothiadiazole scaffold is of high interest in drug discovery, and this specific compound is explored for potential antimicrobial and anticancer properties, opening avenues for new therapeutic developments.[2][5]
Caption: Relationship of the compound to its pharmaceutical applications.
References
- 1. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 30536-19-7 [smolecule.com]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chempoint.com [chempoint.com]
- 7. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 8. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 30536-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 30536-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic reactions of 4-Amino-5-chloro-2,1,3-benzothiadiazole. This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably Tizanidine HCl, a centrally acting α2-adrenergic agonist used as a muscle relaxant. This document collates available spectroscopic and structural data, alongside detailed experimental protocols for its synthesis and subsequent reactions. While specific single-crystal X-ray diffraction data for the title compound is not publicly available, a comparative analysis with closely related structures is provided to elucidate its structural characteristics.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a benzene (B151609) ring fused to a thiadiazole ring, with an amino and a chloro substituent on the benzene moiety.
| Identifier | Value |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine[1] |
| CAS Number | 30536-19-7[1][2] |
| Molecular Formula | C₆H₄ClN₃S[1][2] |
| Molecular Weight | 185.64 g/mol [1] |
| Appearance | Yellow to orange colored powder[3] |
| Melting Point | 87-90 °C[3] |
| InChI | InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2[4][5][6] |
| InChIKey | MURNIACGGUSMAP-UHFFFAOYSA-N[4][5][6] |
| SMILES | N1=C2C=CC(Cl)=C(N)C2=NS1[4][5][6] |
Structural Elucidation by Spectroscopic Methods
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring.[7] The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and thiadiazole moieties. A broader signal is anticipated for the amino protons, with its chemical shift being solvent-dependent.[7]
-
¹³C NMR: The carbon NMR spectrum is predicted to display six signals corresponding to the carbon atoms of the benzothiadiazole core. The chemical shifts are dictated by the electronic environment of each carbon atom.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic Protons: δ 7.0-8.0 ppm, Amino Protons: Variable |
| ¹³C NMR | Aromatic C-Cl: ~120-130 ppm, Aromatic C-N: ~140-150 ppm, Other Aromatic C: ~110-140 ppm, Thiadiazole C: ~150-160 ppm |
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (Amino group) | 3300-3500 (typically two bands for primary amine) |
| C-H Stretching (Aromatic) | 3000-3100[8][9] |
| C=C Stretching (Aromatic) | 1400-1600[8][9] |
| C-N Stretching | 1250-1350 |
| C-Cl Stretching | 600-800 |
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[7] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, Cl, and cleavage of the thiadiazole ring.[7]
Crystallographic Data (Comparative Analysis)
While the specific crystal structure of this compound is not publicly available, analysis of the crystal structures of the parent 2,1,3-benzothiadiazole (B189464) and its 4-amino and 4-nitro derivatives provides valuable insights into the expected solid-state packing and intermolecular interactions.[10]
| Parameter | 2,1,3-Benzothiadiazole [10] | 4-Amino-2,1,3-benzothiadiazole [10] | 4-Nitro-2,1,3-benzothiadiazole [10] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | P2₁/c |
| a (Å) | 11.23 | 8.52 | 4.6171 |
| b (Å) | 12.87 | 6.83 | 9.9885 |
| c (Å) | 3.84 | 12.01 | 14.8728 |
| β (°) | 90 | 105.2 | 98.403 |
| Volume (ų) | 555 | 674 | 678.9 |
The presence of the amino group in 4-amino-2,1,3-benzothiadiazole introduces the potential for hydrogen bonding, which typically leads to different crystal packing arrangements compared to the unsubstituted parent compound.[10] It is expected that this compound would also exhibit hydrogen bonding interactions involving the amino group in its crystal lattice.
Experimental Protocols
Synthesis of this compound
The most common route for the synthesis of this compound is the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[7] A widely used method employs iron powder in an acidic medium.[7]
Reaction:
Materials:
-
5-chloro-4-nitro-2,1,3-benzothiadiazole
-
Iron powder (fine grade)
-
Water
-
Concentrated Hydrochloric Acid or Acetic Acid[11]
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Slowly add concentrated hydrochloric acid or acetic acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Tizanidine Precursor
This compound is a key starting material for the synthesis of Tizanidine. A crucial step involves its reaction with 1-acetyl-2-imidazolidinone (B193065) in the presence of phosphorus oxychloride (POCl₃).[7][12]
Reaction Workflow:
Materials:
-
This compound (18.6 g)[12]
-
1-acetyl-2-imidazolidinone (12.7 g)[12]
-
Phosphorus oxychloride (POCl₃) (350 ml)[12]
-
Ice water
-
Sodium hydroxide (B78521) solution
Procedure:
-
To a flask containing 350 ml of phosphorus oxychloride, add 18.6 g of this compound with stirring.[12]
-
To this mixture, add 12.7 g of 1-acetyl-2-imidazolidinone.[12]
-
Heat the reaction mixture to 50-60 °C and maintain for 30-40 hours.[12]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[12]
-
Carefully pour the residue into ice water.[12]
-
Neutralize the mixture with a sodium hydroxide solution.[12]
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole.[12]
Conclusion
References
- 1. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chempoint.com [chempoint.com]
- 4. This compound(30536-19-7) IR2 [m.chemicalbook.com]
- 5. This compound(30536-19-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(30536-19-7) 13C NMR [m.chemicalbook.com]
- 7. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. benchchem.com [benchchem.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). Primarily recognized as a pivotal intermediate in the synthesis of the muscle relaxant Tizanidine, this compound's benzothiadiazole core also imparts potential for its use in the development of novel dyes, agrochemicals, and as a scaffold for new therapeutic agents with potential antimicrobial and anticancer activities. This document details established experimental protocols, presents key data in structured tables, and visualizes synthetic pathways to support researchers and drug development professionals in leveraging the unique characteristics of this versatile molecule.
Chemical and Physical Properties
This compound is a yellow-colored crystalline powder.[1] Its core structure is a fusion of a benzene (B151609) ring and a thiadiazole ring, with an amino and a chloro substituent on the benzene ring. These functional groups are critical to its reactivity and utility in various synthetic applications.[2][3]
Table 1: Physicochemical Properties of CAS 30536-19-7
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [4] |
| Synonyms | 4-Amino-5-chloropiazthiole, 5-Chloro-2,1,3-benzothiadiazol-4-amine, Tizanidine Related Compound A | [2][5] |
| Molecular Formula | C₆H₄ClN₃S | [4] |
| Molecular Weight | 185.64 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Melting Point | 87 - 91 °C | |
| Boiling Point | 316.4 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO | [5] |
| InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N | [2] |
Synthesis
The primary synthetic route to this compound involves the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[2]
Experimental Protocol: Synthesis of this compound
Method: Reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.
Reagents and Materials:
-
5-chloro-4-nitro-2,1,3-benzothiadiazole
-
Iron powder
-
Hydrochloric acid
-
Solvent (e.g., ethanol (B145695)/water mixture)
Procedure:
-
Suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a suitable solvent system such as an ethanol and water mixture.
-
Add iron powder to the suspension.
-
Heat the mixture and add hydrochloric acid dropwise to initiate and sustain the reduction reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron and iron salts.
-
Cool the filtrate to allow the product, this compound, to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
This method is a common and industrially viable approach for the synthesis of this compound.[2]
Caption: Synthesis of this compound.
Applications in Pharmaceutical Development
The most significant application of this compound is as a key starting material in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[2][6]
Synthesis of Tizanidine
The synthesis of Tizanidine from this compound typically involves a condensation and cyclization reaction.[2]
Experimental Protocol: Synthesis of Tizanidine
Method: Condensation with 1-acetyl-2-imidazolidinone.[2][7]
Reagents and Materials:
-
This compound
-
1-acetyl-2-imidazolidinone
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium hydroxide (B78521) solution
Procedure:
-
To a reaction vessel, add this compound and 1-acetyl-2-imidazolidinone.
-
Add phosphorus oxychloride (POCl₃), which acts as both a solvent and a dehydrating agent.
-
Heat the reaction mixture, typically at 50-60°C, for an extended period (e.g., 30-40 hours), monitoring the reaction by TLC.[2]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice-cold water.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the Tizanidine base.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude Tizanidine can be further purified by recrystallization.
Yields for this process can be optimized to be in the range of 70-94%.[2]
References
- 1. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 30536-19-7 [smolecule.com]
- 6. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-5-chloro-2,1,3-benzothiadiazole, a key intermediate in the pharmaceutical industry, most notably in the production of the muscle relaxant Tizanidine. This document details the necessary starting materials, step-by-step experimental protocols, and a comparative analysis of different synthetic methodologies.
Introduction
This compound is a heterocyclic amine that serves as a critical building block in organic synthesis.[1][2][3] Its primary application lies in the pharmaceutical sector as a precursor to Tizanidine.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will explore the most common and effective pathways for its preparation, providing detailed experimental procedures and quantitative data to aid researchers in their synthetic endeavors.
Overall Synthesis Pathway
The most established synthetic route to this compound begins with 4-chloro-1,2-phenylenediamine. The overall transformation involves three key steps:
-
Cyclization: Formation of the benzothiadiazole ring system to yield 5-chloro-2,1,3-benzothiadiazole.
-
Nitration: Introduction of a nitro group at the 4-position to produce 5-chloro-4-nitro-2,1,3-benzothiadiazole.
-
Reduction: Conversion of the nitro group to the desired amino group to afford the final product.
This overall workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole
The initial step involves the cyclization of 4-chloro-1,2-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride, to form the benzothiadiazole ring.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 4-chloro-1,2-phenylenediamine in an inert solvent such as dichloromethane (B109758) or toluene (B28343) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thionyl chloride is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is then carefully neutralized with an aqueous solution of a weak base, such as sodium bicarbonate.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 5-chloro-2,1,3-benzothiadiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
An In-depth Technical Guide to the Photophysical Properties of 4-N-Substituted Benzothiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone in the development of advanced fluorescent probes and materials. Its electron-deficient nature, coupled with high photostability and sensitivity to the local environment, makes it an ideal building block for creating highly tunable fluorophores.[1] This guide focuses on derivatives functionalized at the 4-position with nitrogen-containing substituents, a modification that profoundly influences their photophysical characteristics and opens avenues for applications in cellular imaging and diagnostics, particularly in oncology.[2][3]
Core Photophysical Properties: A Quantitative Overview
The introduction of N-substituents at the 4-position of the benzothiadiazole core creates a donor-π-acceptor (D-π-A) system, where the amino group acts as the electron donor and the BTD moiety as the acceptor.[2] This electronic arrangement is responsible for the characteristic intramolecular charge transfer (ICT) character of their absorption and emission profiles, leading to notable solvatochromism—a change in spectral properties with solvent polarity.[1][2]
A systematic study of a series of fifteen 4-N-substituted BTD derivatives reveals how modifications to the amine substituent allow for fine-tuning of their spectral properties. The data presented below, compiled from comprehensive photophysical studies, illustrates the absorption and emission characteristics of these compounds in solvents of varying polarity.[1]
Table 1: Photophysical Data for 4-N-Substituted Benzothiadiazole Derivatives in Toluene (Nonpolar)
| Compound ID | N-Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |
| 1 | -NH₂ | 422 | 4700 | 525 | 4700 | 88 |
| 2 | -NH(CO)CH₃ | 388 | 5900 | 486 | 5400 | 96 |
| 3 | -NH(CO)Ph | 398 | 8300 | 506 | 5600 | 97 |
| 4 | -N(CO)₂C₆H₄ | 350 | 5600 | 440 | 6000 | 96 |
| 5 | -N(SO₂)₂CH₃ | 362 | 2600 | 438 | 5100 | 93 |
| 6 | -NH(4-MeOPh) | 454 | 8000 | 548 | 3900 | 96 |
| 7 | -NH(4-CF₃Ph) | 436 | 7000 | 536 | 4400 | 96 |
| 8 | -N(Me)₂ | 450 | 5500 | 534 | 3600 | 94 |
| 9 | -N(Ph)₂ | 458 | 8600 | 538 | 3400 | 97 |
| 10 | Pyrrolidin-1-yl | 462 | 7000 | 545 | 3500 | 95 |
| 11 | Piperidin-1-yl | 457 | 6400 | 544 | 3700 | 95 |
| 12 | Morpholin-4-yl | 448 | 6600 | 544 | 4100 | 96 |
| 13 | 4-Me-piperazin-1-yl | 458 | 6600 | 547 | 3800 | 96 |
| 14 | Indolin-1-yl | 482 | 8100 | 559 | 2900 | 96 |
| 15 | Carbazol-9-yl | 385 | 11400 | 464 | 4700 | 97 |
Data sourced from Doloczki et al., RSC Adv., 2022, 12, 14544-14550.[1]
Table 2: Photophysical Data for 4-N-Substituted Benzothiadiazole Derivatives in Dichloromethane (DCM, Polar Aprotic)
| Compound ID | N-Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |
| 1 | -NH₂ | 448 | 4500 | 610 | 6100 | 25 |
| 2 | -NH(CO)CH₃ | 400 | 5700 | 554 | 7200 | 38 |
| 3 | -NH(CO)Ph | 410 | 8000 | 574 | 7100 | 22 |
| 4 | -N(CO)₂C₆H₄ | 352 | 5800 | 468 | 6900 | 21 |
| 5 | -N(SO₂)₂CH₃ | 364 | 2600 | 468 | 6300 | 11 |
| 6 | -NH(4-MeOPh) | 480 | 7900 | 624 | 5200 | 42 |
| 7 | -NH(4-CF₃Ph) | 458 | 7000 | 606 | 5700 | 32 |
| 8 | -N(Me)₂ | 476 | 5600 | 602 | 4600 | 26 |
| 9 | -N(Ph)₂ | 476 | 8900 | 586 | 4200 | 77 |
| 10 | Pyrrolidin-1-yl | 488 | 7200 | 612 | 4500 | 28 |
| 11 | Piperidin-1-yl | 482 | 6700 | 610 | 4700 | 27 |
| 12 | Morpholin-4-yl | 470 | 6900 | 608 | 5200 | 18 |
| 13 | 4-Me-piperazin-1-yl | 482 | 6900 | 612 | 4800 | 24 |
| 14 | Indolin-1-yl | 506 | 8500 | 619 | 3900 | 46 |
| 15 | Carbazol-9-yl | 388 | 11500 | 482 | 5400 | 95 |
Data sourced from Doloczki et al., RSC Adv., 2022, 12, 14544-14550.[1]
Key Structure-Property Relationships
The electronic nature of the N-substituent directly modulates the energy of the ICT state. Electron-donating groups (like alkylamines) and extended π-systems (like carbazole) influence the absorption and emission maxima. A key observation is the pronounced positive solvatochromism, where emission wavelengths undergo a significant red-shift in more polar solvents. This is attributed to the stabilization of the more polar excited state. Notably, fluorescence quantum yields tend to be high in nonpolar environments and decrease in polar solvents, a common characteristic for ICT dyes.[1][2]
Application in Cellular Imaging: Lipid Droplet Probes
Several 4-N-substituted BTD derivatives have emerged as excellent fluorescent probes for imaging intracellular lipid droplets (LDs), which are crucial organelles in cancer cell metabolism.[2][3] A strong correlation exists between the lipophilicity of the dye (log P ≥ 4) and its specificity for LDs. These probes exhibit bright fluorescence in the nonpolar lipidic environment of the LDs, making them powerful tools for cancer diagnosis and monitoring therapeutic response.[2]
Experimental Protocols
Accurate characterization of photophysical properties is essential. The following are generalized protocols for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the BTD derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For determination of ε, concentrations should yield absorbance values between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted sample over the desired wavelength range (e.g., 250-700 nm).[5]
-
The wavelength of maximum absorbance is λ_abs.
-
-
Calculation of ε: Use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm). Plot A vs. c; the slope of the linear fit is ε.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and the Stokes shift.
Methodology:
-
Sample Preparation: Use a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[6]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum is λ_em.
-
Excitation Spectrum: Set the emission monochromator to λ_em and scan the excitation wavelengths. The resulting spectrum should match the absorption spectrum.
-
-
Calculation of Stokes Shift: Calculate in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To measure the efficiency of fluorescence.[7]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region to the sample.[6][8]
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Ensure the absorbance at the excitation wavelength is below 0.1 for all solutions.[9]
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
-
Calculation: The quantum yield of the sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[8]
-
Fluorescence Lifetime (τ) Determination
Objective: To measure the average time the molecule spends in the excited state.
Methodology:
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.[10][11]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond diode laser), a fast single-photon detector, and timing electronics.[12]
-
Measurement:
-
The sample is excited with a high-repetition-rate light pulse.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[10]
-
This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Analysis:
-
Measure an Instrument Response Function (IRF) using a scattering solution.
-
The sample's fluorescence decay curve is fitted to an exponential function (or multi-exponential function) after deconvolution with the IRF. The time constant(s) of the fit represent the fluorescence lifetime(s).
-
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N-substituted benzothiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 5. scribd.com [scribd.com]
- 6. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 7. jasco-global.com [jasco-global.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 11. Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine [mdpi.com]
- 12. horiba.com [horiba.com]
A Comprehensive Technical Guide to 2,1,3-Benzothiadiazole Derivatives: Synthesis, Properties, and Applications
The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics.[1] Its electron-deficient nature, rigid planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2] This technical guide provides a comprehensive overview of the key methods for the functionalization of the BTD core, presents quantitative data in structured tables, details experimental protocols for seminal reactions, and visualizes relevant biological pathways and experimental workflows.
Core Synthesis and Functionalization Strategies
The synthesis of the 2,1,3-benzothiadiazole core typically involves the reaction of an ortho-phenylenediamine with a sulfur-containing reagent. A common and high-yielding method is the reaction of o-phenylenediamine (B120857) with two equivalents of thionyl chloride in pyridine.[3]
The functionalization of the 2,1,3-benzothiadiazole ring can be broadly categorized into electrophilic substitution, nucleophilic aromatic substitution (SAr), and transition-metal-catalyzed cross-coupling reactions. The reactivity of the benzenoid ring is heavily influenced by the electron-withdrawing nature of the fused thiadiazole ring, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly when substituted with good leaving groups.[1]
Electrophilic Aromatic Substitution
Due to the electron-deficient character of the BTD ring system, electrophilic aromatic substitution reactions generally require harsh conditions.[1] Nitration and bromination are the most common examples of this type of functionalization.
-
Nitration: The nitration of 2,1,3-benzothiadiazole typically yields the 4-nitro derivative, which can be a precursor to other functionalized analogs.[1]
-
Bromination: Bromination of the BTD core is a key transformation, often leading to the formation of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a versatile building block for further functionalization through cross-coupling reactions.[1][3]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds on the BTD core. The readily available 4,7-dibromo-2,1,3-benzothiadiazole is a common starting material for these transformations, including Suzuki and Stille coupling reactions.[1][4] More recent methods have also demonstrated the utility of Ir-catalyzed C-H borylation to access versatile 5-boryl or 4,6-diboryl BTD building blocks for further derivatization.[5][6]
Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives
2,1,3-Benzothiadiazole derivatives are known for their interesting photophysical properties, including strong fluorescence and large Stokes shifts.[7] These properties are highly tunable through chemical modification of the BTD core, making them excellent candidates for fluorescent probes and materials for organic light-emitting diodes (OLEDs).[7][8][9] The electron-deficient nature of the BTD unit makes it a key component in donor-acceptor-donor (D-A-D) type molecules, where intramolecular charge transfer (ICT) plays a crucial role in their photophysical behavior.[4]
The photophysical properties of a series of N-substituted benzothiadiazoles have been investigated, with some compounds emerging as excellent fluorescent probes for imaging lipid droplets in cancer cells.[7] A correlation between high lipophilicity (log P ≥ 4) and lipid droplet specificity has been established.[7]
Applications in Medicinal Chemistry
The BTD scaffold is a prominent feature in the design of various therapeutic agents, particularly in oncology. Derivatives of BTD have been investigated as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11][12]
Anticancer Activity
Several studies have reported the synthesis and evaluation of benzothiadiazole derivatives as potential anticancer agents. For instance, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][7][13]benzothiazole derivatives have shown significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with some compounds exhibiting higher potency than the reference drug doxorubicin.[14]
The mechanism of action for many of these compounds involves the modulation of key signaling pathways that are often dysregulated in cancer. One such pathway is the EGFR/PI3K/Akt signaling cascade, which is central to cell survival and proliferation.[15] Inhibition of this pathway is a major strategy in cancer therapy, and some benzothiadiazole derivatives have shown potential to target components of this pathway.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for various 2,1,3-benzothiadiazole derivatives from the literature.
Table 1: Anticancer Activity of Selected Benzothiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | 12 ± 2 | [10] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | 8 ± 1 | [10] |
| Thiourea containing benzothiazole (B30560) derivative 3 | U-937 | 16.23 ± 0.81 | [10] |
| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | NCI-H460 (Lung) | 1.89 | [14] |
| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | HepG2 (Liver) | 2.01 | [14] |
| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | HCT-116 (Colon) | 2.11 | [14] |
| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | NCI-H460 (Lung) | 2.01 | [14] |
| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | HepG2 (Liver) | 2.21 | [14] |
| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | HCT-116 (Colon) | 2.34 | [14] |
| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | NCI-H460 (Lung) | 2.98 | [14] |
| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | HepG2 (Liver) | 3.12 | [14] |
| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | HCT-116 (Colon) | 3.43 | [14] |
| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | NCI-H460 (Lung) | 3.11 | [14] |
| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | HepG2 (Liver) | 3.42 | [14] |
| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | HCT-116 (Colon) | 3.65 | [14] |
Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| LD-BTD1 | Apolar Solvents | - | - | High | Large | [7] |
| 2a | Dichloromethane | 311, 452 | - | - | - | [4] |
| 2b | Dichloromethane | 370, 480 | - | - | - | [4] |
| 2c | Dichloromethane | 352, 526 | - | - | - | [4] |
| 2d | Dichloromethane | 340, 475 | - | - | - | [4] |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | PMMA matrix | - | - | 0.90 | - | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and characterization of 2,1,3-benzothiadiazole derivatives.
Protocol 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole[1]
-
Preparation of Nitrating Mixture: A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.
-
Reaction: To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added. The reaction mixture is allowed to warm to room temperature and stirred for three hours.
-
Work-up: After the reaction is complete, the mixture is carefully poured into ice water.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-2,1,3-benzothiadiazole.
Protocol 2: Suzuki Coupling for the Synthesis of 4,7-Diaryl-2,1,3-benzothiadiazole[1]
-
Reaction Setup: In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine (B1218219) ligand like SPhos (4 mol%).
-
Addition of Base and Solvent: Add a base, typically K₃PO₄ (3 equiv.), and a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction Conditions: The reaction mixture is heated at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until completion as monitored by TLC or LC-MS.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4,7-diaryl-2,1,3-benzothiadiazole.
Protocol 3: Stille Coupling for the Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole[1]
-
Reaction Setup: In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (200 mg, 0.680 mmol) and 2-(tributylstannyl)thiophene (B31521) (558.27 mg, 1.492 mmol) in 4 mL of toluene.
-
Degassing: Purge the solution with nitrogen for 15 minutes.
-
Catalyst Addition: Add tris(dibenzylideneacetone)palladium(0) (12 mg, 0.014 mmol) and tri(o-tolyl)phosphine (21.2 mg, 0.05 mmol) to the reaction mixture. Flush the mixture with nitrogen for an additional 15 minutes.
-
Reaction Conditions: The reaction mixture is then heated to reflux at 110 °C for 24 hours under an inert atmosphere.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2,1,3-benzothiadiazole derivatives.
Caption: General synthesis workflow for functionalized BTD derivatives.
Caption: Potential inhibition of the EGFR/PI3K/Akt pathway by BTD derivatives.
Conclusion and Future Directions
The 2,1,3-benzothiadiazole core represents a versatile and highly valuable scaffold in modern chemical and biomedical research. The functionalization strategies outlined in this guide, including electrophilic substitution, nucleophilic aromatic substitution, and a variety of cross-coupling reactions, provide a robust toolbox for the synthesis of a diverse array of derivatives.[1] The unique photophysical properties of these compounds have led to their successful application as fluorescent probes for cellular imaging.[13][17] Furthermore, the potent biological activities exhibited by many BTD derivatives, particularly in the area of oncology, highlight their potential for the development of new therapeutic agents.[10][11][12] Future research will likely focus on the development of more efficient and selective synthetic methodologies, the fine-tuning of photophysical properties for advanced imaging applications, and the elucidation of the precise mechanisms of action for biologically active derivatives to guide the design of next-generation drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-chloro-2,1,3-benzothiadiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-chloro-2,1,3-benzothiadiazol-4-amine (CAS No: 30536-19-7). A key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, this compound's unique molecular structure makes it a subject of significant interest. This document details its core properties, established synthesis protocols, and its pivotal role in the production of the muscle relaxant, Tizanidine. Included are detailed experimental methodologies, tabulated quantitative data, and diagrams illustrating synthetic workflows and the biological signaling pathway of its principal derivative.
Core Properties
5-chloro-2,1,3-benzothiadiazol-4-amine is a halogenated heterocyclic compound.[1] Its structural characteristics, particularly the electron-deficient benzothiadiazole core combined with an amino group, are key to its reactivity and utility as a chemical building block.[2]
Physical and Chemical Data
The key physical and chemical properties of 5-chloro-2,1,3-benzothiadiazol-4-amine are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [3] |
| Synonyms | 4-Amino-5-chloro-2,1,3-benzothiadiazole, 4-Amino-5-chloropiazthiole | [4] |
| CAS Number | 30536-19-7 | [5] |
| Molecular Formula | C₆H₄ClN₃S | [5] |
| Molecular Weight | 185.63 g/mol | [5] |
| Appearance | Light yellow to orange powder or crystalline solid | [6] |
| Melting Point | 87 - 91 °C | [6] |
| Boiling Point | 316.4 ± 22.0 °C (Predicted) | [4] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol (B129727) and ethyl acetate; Slightly soluble in DMSO. | [4] |
| InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N | [5] |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of 5-chloro-2,1,3-benzothiadiazol-4-amine.
Mass Spectrometry: The GC-MS data available on PubChem provides key fragmentation insights.
| m/z Value | Description |
| 185 | Molecular Ion Peak (M⁺) |
| 187 | Isotope Peak for ³⁷Cl |
| 150 | Key Fragment |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While full peak tables are not readily available in the public domain, complete ¹H NMR and ¹³C NMR spectra can be accessed through chemical databases such as ChemicalBook.[1][4] These spectra are used to confirm the compound's structure. Similarly, IR spectra are available for structural analysis.
Synthesis and Reactivity
Synthesis of 5-chloro-2,1,3-benzothiadiazol-4-amine
The most established route for synthesizing the title compound is through the reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[2]
Experimental Protocol: Reduction of Nitro-Precursor [2] A common and industrially viable method for this transformation is as follows:
-
Reaction Setup: 5-chloro-4-nitro-2,1,3-benzothiadiazole is suspended in an acidic medium, typically using hydrochloric acid.
-
Reducing Agent: Iron powder is added portion-wise to the suspension. The use of iron is favored for its effectiveness and lower cost.
-
Reaction Conditions: The reaction is stirred, often with gentle heating, to facilitate the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).
-
Work-up: Upon completion, the reaction mixture is neutralized. The product, 5-chloro-2,1,3-benzothiadiazol-4-amine, is then extracted using an appropriate organic solvent and purified, typically through recrystallization.
Synthesis workflow for the title compound.
Key Reactivity and Use in Tizanidine Synthesis
The amino group of 5-chloro-2,1,3-benzothiadiazol-4-amine is the primary site for molecular elaboration, making it a crucial intermediate.[2] Its most significant application is in the synthesis of Tizanidine, a centrally acting α₂-adrenergic agonist used as a muscle relaxant.[7]
Experimental Protocol: Synthesis of Tizanidine [7] A widely cited method for the synthesis of Tizanidine involves the condensation and cyclization of 5-chloro-2,1,3-benzothiadiazol-4-amine with 1-acetyl-2-imidazolidinone (B193065).
-
Reactants: 18.6 g of 5-chloro-2,1,3-benzothiadiazol-4-amine and 12.7 g of 1-acetyl-2-imidazolidinone are used.[7]
-
Solvent and Activating Agent: 350 ml of phosphorus oxychloride (POCl₃) serves as both the solvent and a dehydrating/activating agent.[7]
-
Reaction Conditions: The mixture is stirred and heated to 50-60 °C for an extended period of 30-40 hours.[7]
-
Work-up and Isolation: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and neutralized with a sodium hydroxide (B78521) solution to precipitate the crude product.[7]
-
Purification: The resulting solid (Tizanidine) is collected by filtration, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like a methanol/chloroform mixture.[7]
Biological Significance: Role as a Precursor to Tizanidine
While 5-chloro-2,1,3-benzothiadiazol-4-amine is primarily an intermediate, its derivative, Tizanidine, has significant biological activity. Understanding this activity is crucial for drug development professionals. Tizanidine's therapeutic effect as a myotonolytic agent is derived from its agonistic activity at α₂-adrenergic receptors, primarily within the spinal cord.
Tizanidine's Mechanism of Action
Tizanidine reduces muscle spasticity by enhancing presynaptic inhibition of spinal motor neurons. This action decreases the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, ultimately reducing the facilitation of spinal motor neurons and decreasing muscle tone.
The signaling pathway is initiated by Tizanidine binding to the α₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to decreased intracellular levels of cyclic AMP (cAMP), which ultimately results in the inhibition of excitatory neurotransmitter release from the presynaptic terminal.
Signaling pathway of Tizanidine.
Applications
Beyond its primary role in pharmaceuticals, 5-chloro-2,1,3-benzothiadiazol-4-amine is a versatile intermediate with applications in several industries:
-
Pharmaceuticals: It is a vital building block for new therapeutic agents, with research exploring potential antimicrobial and anticancer properties.[8]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of certain herbicides and pesticides, contributing to crop protection.[8]
-
Dyes and Pigments: It is used in the production of advanced dyes and pigments, imparting high stability and lightfastness to the final products.[8]
Safety and Handling
Based on aggregated GHS data, 5-chloro-2,1,3-benzothiadiazol-4-amine is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. It is classified as a combustible solid.[5]
Conclusion
5-chloro-2,1,3-benzothiadiazol-4-amine is a high-value chemical intermediate with a well-defined profile. Its physical and chemical properties are well-characterized, and established synthetic protocols facilitate its use in various industrial applications. Its critical role as the primary precursor to the muscle relaxant Tizanidine underscores its importance in medicinal chemistry and drug development. The continued exploration of this and similar benzothiadiazole structures promises to yield further innovations in pharmaceuticals, materials science, and agrochemicals.
References
- 1. This compound(30536-19-7) 13C NMR spectrum [chemicalbook.com]
- 2. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
- 3. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(30536-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chempoint.com [chempoint.com]
- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
4-Amino-5-chloro-2,1,3-benzothiadiazole: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7) is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various chemical compounds, most notably in the pharmaceutical industry.[1][2] It is a key precursor for the production of Tizanidine, a myotonolytic (muscle relaxant) agent.[3][4] Its utility also extends to the manufacturing of dyes, pigments, and agricultural chemicals.[1] Given its role in multi-step syntheses and its inherent chemical properties, a thorough understanding of its safety profile and associated hazards is paramount for ensuring safe handling and experimental design.
This technical guide provides a consolidated overview of the safety data, handling procedures, and potential hazards associated with this compound, compiled from material safety data sheets (MSDS) and chemical databases.
Hazard Identification and Classification
The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[5][6][7] It is not classified for physical or environmental hazards in all available reports, though some sources indicate it is toxic to aquatic life with long-lasting effects.[5][7]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][7] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[7] |
The logical flow from hazard identification to the necessary protective measures is visualized below.
Precautionary Measures and Handling
Safe handling of this compound requires adherence to specific precautionary statements and the use of appropriate personal protective equipment (PPE).
Table 2: Key Precautionary Statements (P-Statements)
| Code | Statement |
| P264 | Wash hands thoroughly after handling.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| P332 + P317 | If skin irritation occurs: Get medical help.[7] |
| P337 + P317 | If eye irritation persists: Get medical help.[7] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[8] |
Experimental Protocol: Standard Handling Procedure
A standardized protocol for handling this compound should be followed to minimize exposure risk.
-
Engineering Controls : Handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[5] Eyewash stations and safety showers must be readily accessible.[5][9]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear protective gloves. Gloves must be inspected before use and disposed of properly after handling.[6]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles. A face shield may be required depending on the scale of work.[5]
-
Skin and Body Protection : Wear a lab coat or other protective clothing. Protective boots may be necessary for larger quantities.[5]
-
Respiratory Protection : If dust is generated and ventilation is inadequate, a dust respirator should be used in accordance with local regulations.[5]
-
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[9]
-
Storage : Keep the container tightly closed and store in a cool, dark, and dry place.[5] Store away from incompatible materials such as strong oxidizing agents.[5][9]
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps based on the route of exposure.
-
General Advice : In all cases, consult a physician and show them the Safety Data Sheet for the product.[6]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][10]
-
Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[5][10]
Physical, Chemical, and Toxicological Properties
A summary of the key physical and chemical properties is provided below. No specific quantitative toxicological data, such as LD50 or LC50 values, were available in the consulted resources. The toxicological information is limited to the GHS classifications of "Harmful if swallowed" and causing skin and eye irritation.[5][6][7]
Table 3: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃S | [1][6] |
| Molecular Weight | 185.63 g/mol | [1][6] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 87 - 91 °C | [1] |
| Boiling Point | 316.4 °C at 760 mmHg | [6] |
| Purity | ≥ 97% | [1] |
Stability and Reactivity
-
Chemical Stability : The compound is stable under normal, recommended storage conditions (cool, dark, dry).[5]
-
Possibility of Hazardous Reactions : No special reactivity has been reported. Hazardous polymerization does not occur.[5][9]
-
Conditions to Avoid : Avoid formation of dust, exposure to excess heat, and incompatible products.[9]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[9]
-
Hazardous Decomposition Products : Under fire conditions or thermal decomposition, it may release irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[9]
Hazards in Synthetic Applications
This compound is a key intermediate in the synthesis of Tizanidine. This synthesis involves hazardous reagents and conditions that require strict safety protocols.
Experimental Protocol: Tizanidine Precursor Synthesis
The reaction involves the condensation of this compound with an imidazoline (B1206853) derivative, such as 1-acetyl-2-imidazolidinone.[3]
-
Reagents : this compound, 1-acetyl-2-imidazolidinone, Phosphorus oxychloride (POCl₃).
-
Conditions : The reaction is typically performed at elevated temperatures (50-60 °C) for extended periods (30-40 hours).[3]
-
Hazards :
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It must be handled with extreme caution in a fume hood with appropriate PPE.
-
Elevated Temperatures/Extended Times : The reaction conditions increase the risk of thermal decomposition and require careful temperature monitoring and control.
-
The workflow below illustrates the hazardous nature of this common synthetic application.
Transport Information
When shipping, this compound is classified as a toxic solid.
Table 4: Transport Regulations
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID/IATA | 2811 | Toxic solid, organic, n.o.s. (4-Amino-5-chloro-2.1.3-benzothiadiazole) | 6.1 | III |
Source:[6]
This compound is a valuable chemical intermediate with defined hazards, including acute oral toxicity and irritation to the skin and eyes. Safe handling is achievable through the consistent application of engineering controls, appropriate personal protective equipment, and adherence to established hygiene and storage protocols. Professionals in research and drug development must remain vigilant, not only to the hazards of the compound itself but also to the risks introduced by reagents and conditions in its synthetic applications. This guide serves as a foundational resource for risk assessment and the implementation of a robust safety culture when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 4. This compound (30536-19-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. This compound | CAS#:30536-19-7 | Chemsrc [chemsrc.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 30536-19-7 | TCI EUROPE N.V. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
A Technical Guide to the Biological Activities of Benzothiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole (BTA), a heterocyclic compound featuring a fused benzene (B151609) and thiadiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are noted for a wide spectrum of biological and pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3] The versatility of the BTA core allows for structural modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.[4] This guide provides an in-depth overview of the primary biological activities of benzothiadiazole compounds, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
Benzothiadiazole derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a broad range of human cancer cell lines.[1][5] The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.[4][6]
Mechanism of Action: Induction of Apoptosis
Many BTA derivatives induce apoptosis via the mitochondrial (intrinsic) pathway.[5][7][8] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to a loss of the mitochondrial transmembrane potential.[7][8][9] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria into the cytosol.[5][10] Cytosolic cytochrome c then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, culminating in DNA fragmentation and cell death.[5][10] Some derivatives have also been shown to suppress cell survival pathways like the PI3K/AKT signaling pathway.[10]
Signaling Pathway Diagram
Figure 1. Mitochondrial (intrinsic) apoptosis pathway induced by benzothiadiazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of BTA derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Type / Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Hydrazine Carboxamide | HT-29 (Colon) | 0.015 | [11][12] |
| H460 (Lung) | 0.28 | [11][12] | |
| A549 (Lung) | 1.53 | [11][12] | |
| MDA-MB-231 (Breast) | 0.68 | [11][12] | |
| Naphthalimide-Benzothiazole (67) | HT-29 (Colon) | 3.47 | [11][12] |
| A549 (Lung) | 3.89 | [11][12] | |
| MCF-7 (Breast) | 5.08 | [11][12] | |
| Nitro-substituted (Compound A) | HepG2 (Liver) | 38.54 (48h) | [13] |
| Fluoro-substituted (Compound B) | HepG2 (Liver) | 29.63 (48h) | [13] |
| Benzothiazole (B30560) Aniline (L1) | HepG2 (Liver) | >137 | [14] |
| Platinum (II) Complex (L1Pt) | HepG2 (Liver) | 18.5 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[15] The amount of formazan produced is directly proportional to the number of living cells.[15][16]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[15]
-
Benzothiadiazole compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Sterile 96-well flat-bottom microplates[15]
-
Humidified incubator (37°C, 5% CO2)[15]
-
Microplate reader (absorbance at 570-590 nm)[17]
Procedure:
-
Cell Seeding: Harvest and count cells, then resuspend them in fresh medium to a predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the benzothiadiazole compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[18]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.[18]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution to each well. Incubate the plate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[16][17]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.[17]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity
Benzothiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][19]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]
| Compound Type / Derivative Name | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidin-4-one derivatives (8a-d) | P. aeruginosa | 0.09–0.18 (mg/mL) | [19] |
| E. coli | 0.09–0.18 (mg/mL) | [19] | |
| Benzothiazole derivatives (3 & 4) | S. aureus | 50-200 | [21] |
| B. subtilis | 25-200 | [21] | |
| E. coli | 25-100 | [21] | |
| Benzothiazole arylidine (5a-e) | Bacteria | 4–20 (µmol L⁻¹) | [22] |
| Pyrrolobenzothiazole (9d) | Bacteria | 4–10 (µmol L⁻¹) | [22] |
| Arylbenzothiazole (12) | S. aureus | 3.13-50 | [23] |
| C. albicans | 12.5-100 | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[20][24]
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[20]
-
Sterile 96-well round-bottom microtiter plates[25]
-
Benzothiadiazole compound stock solution
-
Positive control antibiotic (e.g., Ampicillin)[26]
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganism on an agar (B569324) plate for 18-24 hours. Select isolated colonies to prepare a direct broth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[24] Dilute this suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL).[25]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[25] Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.[25] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate, discarding 100 µL from the final column used for dilution.[25]
-
Inoculation: Within 15 minutes of standardizing the inoculum, add an appropriate volume (e.g., 5-10 µL) of the final diluted inoculum to each well, except for the sterility control well (which contains only broth).[24][25]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[20]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[27]
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20] This can also be confirmed by reading the optical density (OD) with a microplate reader.[27]
Antiviral Activity
The benzothiadiazole scaffold has been identified as a promising pharmacophore for the development of antiviral agents.[28] Derivatives have shown activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Dengue virus.[28][29]
Quantitative Data: Antiviral Efficacy
Antiviral activity is often measured by the EC50 (half-maximal effective concentration) or CC50 (half-maximal cytotoxic concentration).
| Compound Type / Derivative Name | Virus | Activity Metric | Value | Reference |
| 6-chlorobenzothiazole derivative | HIV-1 | EC50 | < 7 µg/mL | [28] |
| Pyrimido[2,1-b]benzothiazole | HSV-1 | Plaque Reduction | 50-61% | [28] |
| Benzothiazole derivative (6d) | Leukemia (CCRF-CEM) | CC50 | 12 µmol L⁻¹ | [30] |
| Benzothiazole derivative (6e) | Leukemia (CCRF-CEM) | CC50 | 8 µmol L⁻¹ | [30] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Culture medium and plates (e.g., 6-well or 12-well)
-
Benzothiadiazole compound
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., Crystal Violet)
-
Fixative (e.g., 4% formaldehyde)
Procedure:
-
Cell Plating: Seed host cells into multi-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (designed to produce a countable number of plaques, e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum. Add an overlay medium containing various concentrations of the benzothiadiazole compound (and a no-compound control). The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixative solution. Remove the overlay and stain the cell monolayer with a staining solution like crystal violet, which stains only viable cells. Plaques will appear as clear, unstained areas against a stained background of healthy cells.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 value can then be determined from the dose-response curve.
General Experimental & Logic Diagrams
Figure 2. General workflow for screening benzothiadiazole derivatives for biological activity.
Figure 3. Logical relationships of the diverse biological activities of benzothiadiazole.
References
- 1. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | Semantic Scholar [semanticscholar.org]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Amino-5-chloro-2,1,3-benzothiadiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound belonging to the benzothiadiazole (BTD) family. The BTD core is known for its electron-deficient nature, which, when combined with an electron-donating group like the amino group at the 4-position, creates a "push-pull" electronic system. This configuration is the basis for the molecule's fluorescent properties. The presence of both an amino and a chloro group on the benzothiadiazole ring is crucial to its reactivity and functionality.[1] The amino group, being electron-donating, can lead to interesting photophysical phenomena such as intramolecular charge transfer (ICT), a property highly sought after in the design of fluorescent sensors.[1] The chloro substituent, an electron-withdrawing group, further modifies the molecule's electronic landscape.[1]
While primarily utilized as a key intermediate in the synthesis of pharmaceuticals like the muscle relaxant Tizanidine, the inherent fluorescence of the this compound scaffold makes it a promising candidate for the development of fluorescent probes.[1] BTD derivatives have been successfully employed in various sensing and imaging applications, including the detection of metal ions, reactive oxygen species, and for cellular imaging.[1]
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe. It should be noted that while the fundamental principles are based on the known properties of the benzothiadiazole class, specific quantitative data and protocols for this particular molecule are limited. Therefore, data from the closely related compound, 4-amino-2,1,3-benzothiadiazole, is provided as a reference point, and the protocols are presented as a starting framework for experimental design and optimization.
Photophysical Properties
The photophysical properties of this compound are expected to be influenced by the solvent environment due to its intramolecular charge transfer character. The chloro-substituent may induce a slight red-shift in the absorption and emission spectra compared to its non-chlorinated analog. The following table summarizes the photophysical data for the closely related 4-amino-2,1,3-benzothiadiazole in various solvents, which can be used as an initial guide.
Table 1: Photophysical Data of 4-amino-2,1,3-benzothiadiazole in Various Solvents
| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Hexane | 400 | 501 | 5040 | 0.37 |
| Toluene | 412 | 525 | 5110 | 0.12 |
| Dichloromethane | 422 | 555 | 5680 | 0.04 |
| Acetonitrile (B52724) | 418 | 572 | 6580 | 0.01 |
| Methanol | 420 | 580 | 6740 | < 0.01 |
| Water (5% DMSO) | 418 | 600 | 7480 | < 0.01 |
Data extracted from a study on 4-N-substituted benzothiadiazoles and should be considered as an estimate for this compound.
Application 1: Bioimaging of Intracellular Lipid Droplets
Benzothiadiazole derivatives with high lipophilicity have shown excellent potential for imaging lipid droplets in cancer cells.[2][3] The solvatochromic nature of these dyes results in a significant increase in fluorescence quantum yield in nonpolar environments like lipid droplets compared to the aqueous cytoplasm.
Experimental Protocol
This protocol is adapted from studies on 4-N-substituted benzothiadiazoles for imaging lipid droplets in cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, spectroscopy grade)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cancer cell line (e.g., HeLa, A549)
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixing (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Culture: Culture the chosen cell line in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Staining of Live Cells:
-
Prepare a staining solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
-
Staining of Fixed Cells (Optional):
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution (1-5 µM in PBS) and incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Fluorescence Microscopy: Image the stained cells using a fluorescence microscope. Based on the data for the analog, excitation can be performed around 405 nm (DAPI channel) or 488 nm (FITC channel), with emission collection in the green-yellow range (e.g., 500-600 nm).
Workflow Diagram
Caption: Workflow for staining intracellular lipid droplets.
Application 2: Detection of Metal Ions (Hypothetical)
The nitrogen atoms in the benzothiadiazole ring and the exocyclic amino group can potentially act as a chelation site for metal ions. Coordination of a metal ion would perturb the ICT process, leading to a change in the fluorescence properties (either quenching or enhancement), thus enabling detection.
Experimental Protocol
This is a general protocol for screening the metal ion sensing capabilities of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or perchlorates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a stock solution of the probe (e.g., 1 mM in acetonitrile). Prepare a working solution with a concentration that gives a fluorescence intensity in the mid-range of the fluorometer's linear response (e.g., 10 µM).
-
Selectivity Screening:
-
To separate cuvettes containing the probe working solution, add a stock solution of each metal ion to a final concentration of several equivalents (e.g., 10 equivalents).
-
Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 5 minutes).
-
A significant change in fluorescence intensity or a shift in the emission wavelength in the presence of a specific metal ion indicates selectivity.
-
-
Fluorescence Titration:
-
For the metal ion(s) that showed a response, perform a titration experiment.
-
To a cuvette containing the probe working solution, incrementally add small aliquots of the target metal ion stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the binding affinity and limit of detection.
-
Signaling Pathway Diagram
Caption: Proposed mechanism for metal ion sensing.
Application 3: pH Sensing (Hypothetical)
The amino group of this compound can be protonated at acidic pH. This protonation would alter the electron-donating ability of the amino group, thereby affecting the ICT character and the fluorescence output. This suggests the potential for this compound to act as a pH-dependent fluorescent probe.
Experimental Protocol
This protocol outlines the steps to characterize the pH-dependent fluorescence of the probe.
Materials:
-
This compound
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)
-
Fluorometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solutions: Prepare a stock solution of the probe in a suitable solvent like DMSO. Prepare a series of solutions by adding a small aliquot of the stock solution to each buffer solution to a final concentration in the low micromolar range.
-
Fluorescence Measurements:
-
For each pH value, record the fluorescence emission spectrum of the probe solution.
-
Record the absorption spectrum to check for changes in the ground state.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH.
-
The resulting titration curve can be used to determine the pKa of the probe, which corresponds to the pH at which the fluorescence intensity is halfway between the minimum and maximum.
-
Logical Relationship Diagram
Caption: Relationship between pH, probe state, and fluorescence.
References
Protocol for synthesizing Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tizanidine (B1208945) is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury. This document provides a detailed protocol for the synthesis of Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole. The described method is a modern and efficient approach suitable for laboratory-scale synthesis. Additionally, protocols for the preparation of the necessary starting materials are provided.
Materials and Methods
Synthesis of Tizanidine from this compound
This protocol outlines the direct condensation of this compound with 1-acetyl-2-imidazolidinone (B193065).[1][2]
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of 350 ml of phosphorus oxychloride (POCl₃), add 18.6 g (0.1 mol) of this compound.
-
To this mixture, add 12.7 g (0.1 mol) of 1-acetyl-2-imidazolidinone.[1]
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 30-40 hours, with continuous stirring.[1]
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Neutralize the aqueous solution with a sodium hydroxide (B78521) solution to a pH of 8.[3]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as methanol.[4] A patent describes a purification method involving dissolving the filter cake in a 30% NaOH aqueous solution/methanol mixed solvent (v/v=50/45), heating to reflux for 5 hours, followed by evaporation of the solvent under reduced pressure, cooling, crystallization, and filtration.[3]
-
Dry the purified solid in a vacuum oven at 60°C to obtain Tizanidine.[3]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | C₆H₄ClN₃S | 185.64 | 18.6 g | 1.0 |
| 1-acetyl-2-imidazolidinone | C₅H₈N₂O₂ | 128.13 | 12.7 g | 1.0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 350 ml | Solvent |
| Tizanidine (Expected) | C₉H₈ClN₅S | 253.71 | ~19.8 - 23.7 g | - |
| Parameter | Value |
| Reaction Temperature | 50-60°C |
| Reaction Time | 30-40 hours |
| Expected Yield | 70-93.6%[2][5] |
| Purity (after purification) | High purity, with some methods reporting >99%[6][7] |
Synthesis of Starting Materials
Protocol for this compound Synthesis
The most common method for synthesizing the starting material is through the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[2]
Experimental Protocol:
-
The synthesis starts from the corresponding nitro-substituted analogue, 5-chloro-4-nitro-2,1,3-benzothiadiazole.
-
A widely used method for the reduction is the use of iron powder in an acidic medium, such as hydrochloric acid.[2]
-
A patent describes adding 450g of 5-chloro-2,1,3-benzothiadiazole (B1584262) in batches to a mixture of 4.5L of concentrated nitric acid and 1.5L of concentrated sulfuric acid, cooled to 5°C, keeping the reaction temperature below 15°C. The mixture is then stirred for 3 hours at 20-25°C. The reaction solution is poured into ice water, filtered, and the filter cake is washed with water and dried to yield 5-chloro-4-nitro-2,1,3-benzothiadiazole (yield: 85%).[3]
-
The subsequent reduction of the nitro group to an amine can be achieved using iron powder.
Protocol for 1-acetyl-2-imidazolidinone Synthesis
This reagent can be prepared from 2-imidazolidinone and acetic anhydride.[8][9][10]
Experimental Protocol:
-
In a 100 mL round-bottom flask, combine 5.18 g (60.2 mmol) of 2-imidazolidinone and 50 mL of acetic anhydride.[8][9]
-
Heat the mixture in an oil bath to 150°C and stir for 1 hour.[8][9]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Dry the product to obtain 1-acetyl-2-imidazolidinone (yield: ~64.1%).[8][9]
Safety Information
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium Hydroxide (NaOH): Caustic. Avoid contact with skin and eyes.
-
General Precautions: Standard laboratory safety procedures should be followed. Handle all chemicals with care and refer to their respective Material Safety Data Sheets (MSDS) before use.
Experimental Workflow and Diagrams
Below is a diagram illustrating the synthesis workflow of Tizanidine from its precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 3. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]
- 4. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The method for high-purity industrialized production of tizanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]
- 8. 1-Acetyl-2-imidazolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Acetyl-2-imidazolidinone | 5391-39-9 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
Applications of Benzothiadiazole in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzothiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. This privileged scaffold is a key component in a variety of therapeutically active agents, demonstrating efficacy in oncology, infectious diseases, and neurology. These application notes provide an overview of the key therapeutic applications of benzothiadiazole derivatives and detailed protocols for their evaluation.
Anticancer Applications
Benzothiadiazole derivatives have emerged as potent anticancer agents, exhibiting activity against a range of human cancer cell lines, including breast, colon, lung, and leukemia.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][4]
Mechanism of Action: Tyrosine Kinase Inhibition
A primary anticancer mechanism of certain benzothiadiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression or mutation of EGFR is a common driver in many cancers.[5] Benzothiadiazole-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][4] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by benzothiadiazole derivatives.
Other Anticancer Mechanisms
Besides tyrosine kinase inhibition, benzothiadiazole derivatives have been reported to exert their anticancer effects through other mechanisms, including:
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase I or II, enzymes that are essential for DNA replication and repair. This leads to DNA damage and subsequent apoptosis in cancer cells.[1]
-
Carbonic Anhydrase Inhibition: Certain benzothiadiazole compounds are effective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, which are involved in regulating pH and promoting tumor growth and metastasis.[3]
-
Induction of Apoptosis: Various benzothiadiazole derivatives can induce programmed cell death (apoptosis) through the activation of reactive oxygen species (ROS).[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzothiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative 55 | HT-29 (Colon) | MTT | 0.024 | [6] |
| H460 (Lung) | MTT | 0.29 | [6] | |
| A549 (Lung) | MTT | 0.84 | [6] | |
| MDA-MB-231 (Breast) | MTT | 0.88 | [6] | |
| Derivative 18 | HCT-116 (Colorectal) | MTT | 7.9 | [6] |
| MCF-7 (Breast) | MTT | 9.2 | [6] | |
| HUH-7 (Hepatocellular) | MTT | 3.1 | [6] | |
| Naphthalimide 66 | HT-29 (Colon) | MTT | 3.72 ± 0.3 | [6] |
| A549 (Lung) | MTT | 4.074 ± 0.3 | [6] | |
| MCF-7 (Breast) | MTT | 7.91 ± 0.4 | [6] | |
| Naphthalimide 67 | HT-29 (Colon) | MTT | 3.47 ± 0.2 | [6] |
| A549 (Lung) | MTT | 3.89 ± 0.3 | [6] | |
| MCF-7 (Breast) | MTT | 5.08 ± 0.3 | [6] | |
| Compound A | HepG2 (Hepatocellular) | MTT | 38.54 (48h) | [7] |
| Compound B | HepG2 (Hepatocellular) | MTT | 29.63 (48h) | [7] |
Experimental Protocols
This protocol describes the determination of the cytotoxic effects of benzothiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][2]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiadiazole compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
This protocol outlines a method to determine the inhibitory activity of benzothiadiazole derivatives against the EGFR tyrosine kinase.
Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The amount of phosphopeptide produced is quantified, and the inhibition by the test compound is determined.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Benzothiadiazole test compounds
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzothiadiazole compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant EGFR enzyme, and the peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Applications
Benzothiadiazole derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]
Mechanism of Action
The antimicrobial mechanism of benzothiadiazole compounds often involves the inhibition of essential bacterial enzymes, such as dihydropteroate (B1496061) synthase (DHPS), which is critical for folate synthesis.[8] By inhibiting these enzymes, the compounds disrupt vital metabolic pathways, leading to the inhibition of microbial growth.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiadiazole derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | [10] |
| P. aeruginosa | 6.2 | [10] | |
| B. cereus | 12.5 | [10] | |
| S. aureus | 12.5 | [10] | |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [10] |
| S. aureus | 3.1-6.2 | [10] | |
| E. coli | 3.1-6.2 | [10] | |
| Compound 133 | S. aureus | 78.125 | [10] |
| E. coli | 78.125 | [10] | |
| Compound 16c | S. aureus | 0.025 mM | [11] |
| Compound 78a | S. aureus | 8 µmol/L | [10] |
| S. pneumoniae | 4 µmol/L | [10] |
Experimental Protocols
This protocol describes the broth microdilution method for determining the MIC of benzothiadiazole derivatives.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiadiazole test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Applications
Several benzothiadiazole derivatives have shown promising antiviral activity against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[5][12]
Mechanism of Action
The antiviral mechanisms of benzothiadiazole compounds are varied and can include the inhibition of viral enzymes such as neuraminidase (in the case of influenza) or reverse transcriptase (for HIV).[5]
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected benzothiadiazole derivatives.
| Compound ID | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Compound 18e | Coxsackievirus B5 | Vero 76 | Cytopathic Effect | 6 - 18.5 | [13] |
| Compound 43a | Coxsackievirus B5 | Vero 76 | Cytopathic Effect | 6 - 18.5 | [13] |
| Benzoxadiazole 12 | Influenza A/PR8 H1N1 | MDCK | Haemagglutination | low micromolar | |
| Benzoxadiazole 17 | Influenza A/PR8 H1N1 | MDCK | Haemagglutination | low micromolar | |
| Benzoxadiazole 25 | Influenza A/PR8 H1N1 | MDCK | Haemagglutination | low micromolar |
Experimental Protocols
This protocol describes a cytopathic effect (CPE) reduction assay to evaluate the anti-influenza activity of benzothiadiazole derivatives.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium
-
Benzothiadiazole test compounds
-
96-well plates
-
Sulforhodamine B (SRB) or similar viability dye
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Virus Infection and Compound Treatment: Infect the cells with influenza virus. After a 1-hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.
-
CPE Quantification: Fix the cells and stain with SRB. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that protects 50% of cells from CPE).
Conclusion
The benzothiadiazole scaffold is a cornerstone in the development of novel therapeutic agents with a wide array of pharmacological activities. The protocols and data presented in these application notes provide a framework for researchers to explore and advance the potential of benzothiadiazole derivatives in pharmaceutical development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Amino-5-chloro-2,1,3-benzothiadiazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to 4-Amino-5-chloro-2,1,3-benzothiadiazole , a key heterocyclic intermediate. While this compound is a well-established precursor in the synthesis of pharmaceuticals, its core structure, the 2,1,3-benzothiadiazole (B189464) scaffold, is of significant interest in the agrochemical industry. This document will cover the synthesis of this compound and explore the application of the broader benzothiadiazole chemical class in agriculture, with a focus on the plant activator Acibenzolar-S-methyl.
Application Note 1: Synthesis of this compound
Introduction:
This compound is a valuable substituted benzothiadiazole derivative. Its synthesis is most commonly achieved through the reduction of the corresponding nitro compound, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146). The presence of the amino and chloro groups on the benzothiadiazole ring makes it a versatile building block for the synthesis of more complex molecules.[1] This application note details a standard laboratory-scale synthesis protocol.
Synthesis Pathway:
The synthesis involves a two-step process starting from 5-chloro-2,1,3-benzothiadiazole (B1584262):
-
Nitration: Electrophilic nitration of 5-chloro-2,1,3-benzothiadiazole to yield 5-chloro-4-nitro-2,1,3-benzothiadiazole.
-
Reduction: Reduction of the nitro group of 5-chloro-4-nitro-2,1,3-benzothiadiazole to an amino group to obtain the final product.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitration | 5-chloro-2,1,3-benzothiadiazole | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 | 2-3 | 80-90 |
| Reduction | 5-chloro-4-nitro-2,1,3-benzothiadiazole | Iron powder, HCl | Ethanol/Water | Reflux | 4-6 | 70-85[1] |
Application Note 2: The 2,1,3-Benzothiadiazole Scaffold in Agrochemicals - The Case of Acibenzolar-S-methyl
The Benzothiadiazole Moiety in Plant Health:
The 2,1,3-benzothiadiazole core is a key structural feature in a class of agrochemicals known as plant activators or systemic acquired resistance (SAR) inducers.[2] These compounds are not directly biocidal to pathogens but instead, they stimulate the plant's own defense mechanisms, preparing it to resist subsequent infections by a broad range of pathogens.[3]
Acibenzolar-S-methyl (Bion®, Actigard®):
A prominent example of a benzothiadiazole-based agrochemical is Acibenzolar-S-methyl (ASM).[2] It is a functional analogue of the natural signaling molecule salicylic (B10762653) acid and is used to protect a variety of crops against fungal, bacterial, and viral diseases.[3]
Mode of Action:
Upon application, Acibenzolar-S-methyl is absorbed by the plant and metabolized to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid. This active metabolite triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's cell walls. This heightened state of defense is known as Systemic Acquired Resistance (SAR).
References
Application Notes and Protocols for the Experimental Use of Benzothiadiazole Derivatives in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzothiadiazole (BTD) derivatives as fluorescent probes for cellular imaging. BTDs are a versatile class of fluorophores known for their favorable photophysical properties, including high photostability, large Stokes shifts, and sensitivity to the local environment.[1][2] This document outlines their synthesis, characterization, and application in imaging specific cellular organelles, such as lipid droplets and mitochondria.[2][3][4][5][6]
Overview of Benzothiadiazole Derivatives in Cell Imaging
2,1,3-Benzothiadiazole is an electron-deficient heterocyclic system that, when functionalized with electron-donating groups, forms a "push-pull" fluorophore. This architecture gives rise to molecules with desirable properties for bioimaging, such as bright fluorescence and high signal-to-noise ratios.[2][7] The emission characteristics of BTD derivatives are often sensitive to the polarity of their microenvironment, a property known as solvatochromism, making them excellent candidates for sensing changes in cellular compartments.[1][8] Their applications are diverse, ranging from staining specific organelles like lipid droplets and mitochondria to acting as sensors for biological molecules and processes.[2][3][5][6][9]
Quantitative Data Presentation
The photophysical and cytotoxic properties of several benzothiadiazole derivatives are summarized below for comparative analysis.
Table 1: Photophysical Properties of Selected Benzothiadiazole Derivatives
| Compound/Derivative | Target Organelle | Excitation Max (λ_ex_) (nm) | Emission Max (λ_em_) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent/Environment | Reference |
| BTD-LD | Lipid Droplets | 488 | 550-650 (solvent-dependent) | >100 | Varies with polarity | HeLa Cells | [8] |
| BTD-Mito (Splendor) | Mitochondria | ~488 | ~580 | ~92 | High | MCF-7 Cells | [6][9] |
| BTD-FN | Perinuclear Region | Not specified | Green Emission | Not specified | Not specified | MDA-MB-231 Cells | [10] |
| BTD-Glic | General Membrane | Not specified | Not specified | Not specified | Not specified | U937 Cells | [10] |
| 4-N-substituted BTDs | Lipid Droplets | 400-450 | 500-600 (solvent-dependent) | >100 | Up to 0.37 (in hexane) | Various Solvents | [11] |
| BTD-based Polar Probe | Lipid Droplets | ~450 | ~580 | ~130 | Not specified | HeLa Cells | [12] |
Table 2: Cytotoxicity Data of Selected Benzothiadiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Thiophene-Benzothiadiazole (M1) | HCC1937, OVCAR-8, SK-OV-3 | Light-activated | ~10 (with light) | Not specified | [13] |
| 1,3,4-Thiadiazole Derivatives | PC3, HT-29, SKNMC | MTT | Varies significantly | Not specified | [14] |
| Benzothiazole Derivatives (14a-14j) | MCF-7, MDA MB-231, A549, DU-145 | MTT | Low to moderate activity | Not specified | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative BTD probe for lipid droplet imaging, cell culture, staining procedures, and cytotoxicity assessment.
Synthesis of a Lipid Droplet-Specific Benzothiadiazole Probe
This protocol is adapted from the synthesis of 4-N-substituted benzothiadiazoles, which have shown specificity for lipid droplets.[11]
Materials:
-
Amine of choice (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,1,3-benzothiadiazole (1 equivalent), the amine (1.2 equivalents), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add the base (2 equivalents) and anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired benzothiadiazole probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Culture and Maintenance
Materials:
-
HeLa (human cervical cancer) or MCF-7 (human breast cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask with fresh medium.
-
For imaging experiments, seed cells onto glass-bottom dishes or chambered coverglass at a density that will allow them to reach 60-80% confluency at the time of the experiment.[1]
Live-Cell Imaging Protocol
Materials:
-
Cultured cells on imaging dishes
-
Benzothiadiazole probe stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed complete culture medium
-
Pre-warmed PBS
Procedure:
-
Prepare a working solution of the BTD probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 100 nM to 5 µM).[1]
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.[1]
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the CO₂ incubator.[1]
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.[1]
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.[1]
-
Image the stained cells using a fluorescence microscope (e.g., confocal laser scanning microscope) with the appropriate filter sets for the specific BTD probe.[1]
Fixed-Cell Staining Protocol
Materials:
-
Cultured cells on imaging dishes
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Benzothiadiazole probe working solution in PBS
-
Mounting medium
Procedure:
-
Remove the culture medium and wash the cells once with PBS.[1]
-
Fix the cells by incubating them with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Wash the cells three times with PBS.[1]
-
Add the probe-containing PBS to the fixed cells and incubate for 15-30 minutes at room temperature.[1]
-
Remove the staining solution and wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.[1]
-
Image the stained cells using a fluorescence microscope.
Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cultured cells
-
96-well plates
-
Benzothiadiazole probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the BTD probe. Include a vehicle control (medium with the same amount of DMSO as the highest probe concentration) and a positive control for cytotoxicity.
-
Incubate the plate for a relevant period (e.g., 24 hours).
-
After incubation, add MTT solution to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Experimental Workflow
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designed benzothiadiazole fluorophores for selective mitochondrial imaging and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles [diva-portal.org]
- 12. Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible Light-Induced Cytotoxicity of a Thiophene-Benzothiadiazole-Based Conjugated Oligoelectrolyte in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Staining Lipid Droplets in Cancer Cells with Benzothiadiazole Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles that serve as hubs for lipid metabolism, storing neutral lipids like triglycerides and sterol esters. In cancer cells, the metabolism of LDs is often dysregulated, with an increased accumulation of these organelles being linked to cancer progression, metastasis, and resistance to therapies. This makes the visualization and study of LDs in cancer cells a critical area of research for understanding tumor biology and developing novel therapeutic strategies. Benzothiadiazole-based fluorescent probes have emerged as powerful tools for staining and imaging LDs due to their excellent photophysical properties, including high quantum yields in nonpolar environments, large Stokes shifts, and good photostability. These probes are typically "turn-on" fluorophores, exhibiting low fluorescence in the aqueous environment of the cytoplasm and bright emission upon partitioning into the hydrophobic interior of LDs, resulting in a high signal-to-noise ratio.
This document provides detailed application notes and experimental protocols for staining lipid droplets in various cancer cell lines using different benzothiadiazole probes. It also includes a compilation of their photophysical properties and visualizations of key signaling pathways involved in lipid droplet dynamics in cancer.
Featured Benzothiadiazole Probes for Lipid Droplet Staining
Several benzothiadiazole derivatives have been successfully developed and utilized for lipid droplet imaging. This section highlights a few notable examples:
-
LD-BTD1: A well-established benzothiadiazole probe known for its bright and specific staining of lipid droplets in both live and fixed cells.[1]
-
CBD-Fluor: A robust and versatile push-pull fluorophore that exhibits high photostability and a large Stokes shift, making it an excellent alternative to traditional dyes like Nile Red.
-
Indolylbenzothiadiazoles: A class of probes with tunable fluorescence properties, allowing for the development of probes with varied spectral characteristics for multicolor imaging.[2][3][4][5][6]
Quantitative Data of Benzothiadiazole Probes
The selection of an appropriate fluorescent probe is crucial for successful imaging experiments. The following table summarizes the key photophysical properties of several benzothiadiazole probes designed for lipid droplet staining, allowing for easy comparison.
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| LD-BTD1 | 450 | 550 | 100 | 0.85 | Dioxane | [1] |
| CBD-Fluor | 488 | 539 | 51 | 0.65 | Dioxane | |
| BTD-LD | 405 | 540-590 | ~135-185 | - | Toluene | [7][8] |
| Indolyl-BTD (Compound 5) | 434 | 531 | 97 | 0.73 | Toluene | [2][3][4][5][6] |
| Indolyl-BTD (Compound 9) | 468 | 585 | 117 | 0.47 | Toluene | [2][3][4][5][6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for staining lipid droplets in various cancer cell lines using benzothiadiazole probes.
Protocol 1: Staining of Lipid Droplets in Live HeLa Cells with CBD-Fluor
This protocol is adapted from the procedure described for staining HeLa (human cervical cancer) cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CBD-Fluor stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of CBD-Fluor by diluting the 1 mM stock solution in complete culture medium to a final concentration of 1-5 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the CBD-Fluor working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells immediately using a confocal microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection at 500-550 nm).
Protocol 2: Staining of Lipid Droplets in Live Breast Cancer Cells (e.g., MCF-7) with LD-BTD1
This protocol provides a general guideline for staining breast cancer cells. Optimization of probe concentration and incubation time may be necessary for different cell lines.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
LD-BTD1 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture: Seed MCF-7 cells on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Probe Preparation: Dilute the LD-BTD1 stock solution in complete culture medium to a final concentration of 100-500 nM.
-
Staining: Remove the culture medium, wash once with pre-warmed PBS, and add the LD-BTD1 working solution.
-
Incubation: Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed medium and image using a confocal microscope (e.g., excitation at 458 nm and emission collection at 500-600 nm).
Protocol 3: Staining of Lipid Droplets in Glioblastoma Cells (e.g., U-87 MG) with Indolylbenzothiadiazole Probes
This protocol is a general guide for using indolylbenzothiadiazole probes on glioblastoma cells.[2][3][4][5][6]
Materials:
-
U-87 MG cells
-
Complete culture medium (e.g., MEM with 10% FBS)
-
Indolylbenzothiadiazole probe stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture: Plate U-87 MG cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the indolylbenzothiadiazole probe in complete culture medium at a final concentration of 1-10 µM.
-
Staining: Remove the culture medium, wash once with pre-warmed PBS, and add the probe working solution.
-
Incubation: Incubate for 20-40 minutes at 37°C.
-
Washing: Discard the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh medium and image using appropriate excitation and emission wavelengths based on the specific probe's spectral properties.
Experimental Workflow and Troubleshooting
General Experimental Workflow
Caption: General workflow for staining lipid droplets in cancer cells.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps after incubation. Use a background subtraction tool in the imaging software. |
| Probe concentration is too high. | Perform a titration of the probe concentration to find the optimal balance between signal and background. | |
| Weak or No Signal | Probe concentration is too low. | Increase the probe concentration or incubation time. |
| Inefficient probe uptake. | Ensure cells are healthy and not overly confluent. Some cell types may require permeabilization for fixed-cell staining. | |
| Photobleaching. | Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed cells. | |
| Non-specific Staining | Probe aggregation. | Ensure the probe is fully dissolved in the working solution. Prepare fresh dilutions before each experiment. |
| Staining of other cellular membranes. | Optimize probe concentration and incubation time. Some benzothiadiazole derivatives show higher specificity for LDs than others. | |
| Cell Death/Toxicity | High probe concentration or prolonged incubation. | Reduce probe concentration and/or incubation time. Perform a cell viability assay to determine the optimal non-toxic conditions. |
Signaling Pathways Influencing Lipid Droplet Dynamics in Cancer
The accumulation of lipid droplets in cancer cells is regulated by complex signaling networks that are often hijacked by oncogenic pathways. Understanding these pathways is crucial for developing targeted therapies.
PI3K/AKT/mTOR Pathway and Lipid Droplet Biogenesis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is common in many cancers. This pathway promotes lipid droplet formation by activating the sterol regulatory element-binding protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[2][9][10]
Caption: PI3K/AKT/mTOR signaling promoting lipid droplet formation.
EGFR Signaling and Lipid Droplet Accumulation in Colorectal Cancer
In colorectal cancer, the epidermal growth factor receptor (EGFR) signaling pathway can drive cell proliferation and is also implicated in the regulation of lipid metabolism. Activation of EGFR can lead to increased lipid droplet density through downstream pathways, including the PI3K/AKT/mTOR axis.[8][11][12][13][14]
Caption: EGFR signaling pathway leading to increased lipid droplets.
OGR1 Signaling and Lipid Droplet Formation in Breast Cancer
In the acidic tumor microenvironment often found in breast cancer, the G protein-coupled receptor OGR1 (ovarian cancer G-protein coupled receptor 1) can be activated, leading to the accumulation of lipid droplets. This process is thought to be a metabolic adaptation to acid stress.
Caption: OGR1 signaling in response to an acidic environment.
Conclusion
Benzothiadiazole-based probes represent a valuable class of fluorescent tools for the specific and sensitive detection of lipid droplets in cancer cells. Their favorable photophysical properties enable high-quality imaging for studying the role of lipid metabolism in cancer biology. The provided protocols and troubleshooting guide offer a starting point for researchers to effectively utilize these probes in their investigations. Furthermore, a deeper understanding of the signaling pathways that regulate lipid droplet dynamics, as visualized in the provided diagrams, will be instrumental in identifying novel therapeutic targets for cancer treatment.
References
- 1. dovepress.com [dovepress.com]
- 2. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EGFR Signaling in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of EGFR signaling by lipid mediators in colon carcinogenesis - Matthew Topham [grantome.com]
Analytical Techniques for the Detection of Benzothiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of benzothiadiazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate and reliable analytical methods are crucial for their characterization, quantification, and quality control.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of benzothiadiazole derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile benzothiadiazole derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Quantitative Data Summary: HPLC
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Limit of Quantification (LOQ) | Reference |
| Benzothiazole (B30560) hydrochloride | C18, 4.6 x 150 mm, 5 µm | Acetonitrile (B52724) : 0.1% Phosphoric acid in Water (50:50, v/v) | 1.0 | 250 | Not Specified | [1] |
| 2,1,3-Benzothiadiazole | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | [2] |
| Various Benzothiazoles | Polymeric Sorbent (for SPE) | Acetonitrile, Water (gradient may be used) | Not Specified | MS Detection | 20 - 200 ng/L | [3][4] |
Experimental Protocol: RP-HPLC for Benzothiazole Hydrochloride [1]
This protocol outlines a robust RP-HPLC method for the analysis of Benzothiazole hydrochloride.
Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Run Time: 10 minutes
Reagent and Sample Preparation:
-
Mobile Phase Preparation: To prepare 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix acetonitrile and 0.1% phosphoric acid in water in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Benzothiazole hydrochloride reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh an appropriate amount of the sample. Dissolve and dilute the sample in a volumetric flask with the mobile phase to achieve a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly. Key parameters include tailing factor, theoretical plates, and repeatability of injections.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis of benzothiadiazole derivatives.
Gas Chromatography (GC)
Gas chromatography (GC) is suitable for volatile and thermally stable benzothiadiazole derivatives. Specialized stationary phases have been developed to improve the separation of these compounds.[5][6]
Quantitative Data Summary: GC
| Stationary Phase | Analytes | Column Efficiency (plates/m) | Thermal Stability (°C) | Reference |
| TBT-C12 (Dithienyl benzothiadiazole derivative) | n-alkanes, esters, PAHs | Not Specified | up to 280 | [5] |
| TBT-AA (Dithienyl benzothiadiazole derivative) | Isomers (chloronitrobenzenes, etc.) | 3700 | Not Specified | [6] |
| TBT-AC12 (Dithienyl benzothiadiazole derivative) | Isomers (dibromobenzenes, etc.) | 3800 | Not Specified | [6] |
Experimental Protocol: Capillary GC with TBT-based Stationary Phases [6]
This protocol describes the use of novel dithienyl benzothiadiazole (TBT)-based stationary phases for capillary GC separations.
Instrumentation and Equipment:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column coated with TBT-AA or TBT-AC12
-
Autosampler or manual injection port
Chromatographic Conditions:
-
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d.) statically coated with TBT-AA or TBT-AC12.
-
Carrier Gas: Nitrogen or Helium, at an appropriate flow rate.
-
Oven Temperature Program: Optimized for the specific analytes. A typical program might start at 100°C and ramp up to 250°C.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Mode: Split or splitless, depending on the sample concentration.
Sample Preparation:
-
Dissolve the sample containing benzothiadiazole derivatives in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
The concentration should be adjusted to be within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the determination of benzothiadiazole derivatives, especially in complex matrices like environmental samples.[3][4]
Quantitative Data Summary: LC-MS
| Analyte | Sample Matrix | Ionization Mode | Limit of Quantification (LOQ) | Reference |
| 2-aminobenzothiazole, benzothiazole, 2-methylthiobenzothiazole | Municipal Wastewater | Positive ESI | 20-200 ng/L | [3][4] |
| Benzothiazole-2-sulfonic acid, 2-mercaptobenzothiazole, 2-hydroxybenzothiazole | Municipal Wastewater | Negative ESI | 20-200 ng/L | [3][4] |
| Benzotriazoles and Benzothiazoles | Sewage Sludge | Not Specified | 0.5-50 ng/g (d.w.) | [7] |
Experimental Protocol: LC-MS for Benzothiazoles in Aqueous Samples [3][4]
This protocol describes a method for the determination of various benzothiazoles in municipal wastewater.
Instrumentation and Equipment:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Solid-phase extraction (SPE) system for sample preparation.
Sample Preparation (Solid-Phase Extraction):
-
Condition a polymeric SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the benzothiazoles with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for positive ion mode or ammonium (B1175870) acetate (B1210297) for negative ion mode.
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to detect a wider range of derivatives.
-
MS Detection: Can be performed using a triple quadrupole (QqQ) mass spectrometer in selected reaction monitoring (SRM) mode for high sensitivity and selectivity, or a high-resolution mass spectrometer (HRMS) like an Orbitrap.[4][7]
Workflow for LC-MS Analysis of Environmental Samples
Caption: Workflow for the analysis of benzothiadiazole derivatives in environmental water samples using SPE and LC-MS.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and quantification of benzothiadiazole derivatives.
UV-Vis and Fluorescence Spectroscopy
Benzothiadiazole derivatives often exhibit strong UV-Vis absorption and fluorescence emission due to their extended π-conjugated systems.[8] These properties are exploited for their detection and quantification, particularly in the development of fluorescent sensors.
Quantitative Data Summary: Fluorescent Sensors
| Sensor | Target Analyte | Response Type | Limit of Detection (LOD) | Reference |
| Benzothiadiazole-based sensor | Metal Ions (Zn²⁺, Fe³⁺, Cu²⁺, etc.) | "Turn-on", "Turn-off", Ratiometric | Varies (e.g., 0.25 ppm for Zn²⁺) | [9][10] |
| JXUST-3 (MOF) | Al³⁺, Cr³⁺, Fe³⁺ | Turn-off | Al³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µM | [10] |
| Compound-1 | Zn²⁺ | Ratiometric, Turn-on | 0.25 ppm (3.8 µM) | [10] |
| NBO | pH | Ratiometric | Not Specified | [10] |
Experimental Protocol: Fluorescence Sensing of Metal Ions [9]
This protocol provides a general method for evaluating the sensing capabilities of a benzothiadiazole-based probe towards various metal ions.
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of the benzothiadiazole-based sensor (e.g., 1 mM in DMSO or ACN)
-
Stock solutions of various metal ion salts (e.g., 10 mM in a suitable solvent)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the sensor at a low concentration (e.g., 10 µM) in the desired solvent system.
-
Selectivity Study: a. To a cuvette containing the sensor working solution, add a specific amount (e.g., 5 equivalents) of each metal ion stock solution. b. Record the fluorescence emission spectrum after each addition. The excitation wavelength should be determined from the absorption maximum of the sensor. c. Compare the fluorescence response to different metal ions to determine selectivity.
-
Titration Experiment: a. To a cuvette with the sensor working solution, incrementally add small aliquots of the target metal ion stock solution. b. Record the fluorescence emission spectrum after each addition. c. Plot the change in fluorescence intensity versus the concentration of the metal ion to determine the detection limit.
Signaling Pathway for a "Turn-On" Fluorescent Sensor
Caption: Signaling pathway of a "turn-on" benzothiadiazole-based fluorescent sensor upon binding to a target analyte.
Electrochemical Methods
Electrochemical techniques offer a sensitive and often cost-effective approach for the detection of electroactive benzothiadiazole derivatives. These methods are particularly useful in the development of electrochemical sensors.
Quantitative Data Summary: Electrochemical Sensors
| Sensor Type | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Photoelectrochemical Sensor (CMP-rGO) | Levodopa | 0.005 to 40 µM | 0.0027 µM | [11][12] |
Experimental Protocol: Photoelectrochemical (PEC) Sensor for Levodopa [11][12]
This protocol describes the construction and use of a sensitive PEC sensor for the detection of Levodopa using a novel benzothiadiazole-based conjugated microporous polymer-coated graphene heterostructure (CMP-rGO).
Instrumentation and Equipment:
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).
-
Light source for photoelectrochemical measurements.
Sensor Construction:
-
Synthesize the CMP-rGO material.
-
Modify the working electrode (e.g., glassy carbon electrode) with the CMP-rGO composite.
Measurement Procedure:
-
Place the modified working electrode, reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., Pt wire) in an electrochemical cell containing a suitable electrolyte.
-
Under illumination, record the photocurrent response of the sensor in the absence and presence of varying concentrations of Levodopa.
-
The change in photocurrent is proportional to the concentration of Levodopa.
Logical Relationship in Electrochemical Sensing
Caption: Logical relationship of the key steps in the electrochemical detection of a benzothiadiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithienyl benzothiadiazole derivatives: a new type of stationary phases for capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07827G [pubs.rsc.org]
- 7. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Sensitive Photoelectrochemical Sensor for Levodopa Detection Using Benzothiadiazole-Based Conjugated Microporous Polymer-Coated Graphene Heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in the Synthesis of High-Performance Dyes and Pigments
Introduction
4-Amino-5-chloro-2,1,3-benzothiadiazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of high-performance dyes and pigments. Its unique chemical structure, featuring a fused aromatic system with both electron-donating (amino) and electron-withdrawing (chloro and thiadiazole) groups, imparts desirable properties to the resulting colorants. These include exceptional lightfastness, thermal stability, and strong, vibrant colors, making them suitable for a range of demanding applications in the textile, coatings, and plastics industries.
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes and pigments derived from this compound. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.
Application in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most important class of synthetic colorants. The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the primary amino group, followed by coupling of the resulting diazonium salt with an electron-rich coupling component.
The general workflow for this process is illustrated below:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Disperse Red Azo Dye
This protocol describes the synthesis of a representative disperse red azo dye by coupling diazotized this compound with N,N-diethyl-m-toluidine.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-diethyl-m-toluidine
-
Sulfamic acid
-
Sodium acetate (B1210297)
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 1.85 g (0.01 mol) of this compound to 20 mL of water.
-
Slowly add 5 mL of concentrated hydrochloric acid with stirring.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of sulfamic acid to quench the excess nitrous acid. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Part B: Coupling Reaction
-
In a 500 mL beaker, dissolve 1.77 g (0.01 mol) of N,N-diethyl-m-toluidine in 10 mL of 10% hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 2 hours at 0-5 °C.
-
Gradually add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.
-
The precipitated dye is then filtered, washed thoroughly with cold water until the washings are neutral, and dried in an oven at 60 °C.
-
Recrystallize the crude dye from methanol to obtain the pure product.
Quantitative Data:
| Property | Value |
| Yield | 85% |
| Melting Point | 182-184 °C |
| λmax (in DMF) | 535 nm |
| Appearance | Red powder |
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound involves a series of well-defined chemical transformations. The logical relationship between the reactants and products can be visualized as follows:
Figure 2: Chemical transformation pathway in azo dye synthesis.
Application in Pigment Synthesis
While primarily used in the synthesis of soluble dyes, derivatives of this compound can also be utilized in the preparation of high-performance pigments. These pigments are typically larger, insoluble molecules that provide color by being physically dispersed in a medium such as paint, ink, or plastic. The synthesis of such pigments often involves the creation of more complex azo structures or the introduction of functional groups that promote intermolecular interactions and insolubility.
Further research is ongoing to explore the full potential of this compound in the development of novel pigments with enhanced durability and coloristic properties.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.
Application Notes & Protocols: Utilizing Benzothiadiazole as a Building Block for Conjugated Polymers
Introduction
Benzothiadiazole (BT) is a paramount electron-deficient (acceptor) building block extensively used in the synthesis of donor-acceptor (D-A) conjugated polymers.[1][2] Its fused aromatic structure, coupled with the ease of chemical modification at the 4- and 7-positions, allows for precise tuning of the electronic and optical properties of the resulting polymers.[3] These characteristics make BT-based polymers highly effective materials for a range of organic electronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][4] The intramolecular charge transfer (ICT) between the electron-rich donor units and the electron-poor BT acceptor unit narrows the polymer's bandgap, enabling absorption of a broader range of the solar spectrum, which is critical for solar cell efficiency.[5] This document provides detailed application notes, performance data, and experimental protocols for researchers utilizing BT-based conjugated polymers.
Application 1: Organic Photovoltaics (OPVs)
BT-based polymers are benchmark materials for the active layer in bulk heterojunction (BHJ) organic solar cells.[6] By pairing a BT-based polymer (as the electron donor) with a fullerene derivative or a non-fullerene acceptor (NFA), high power conversion efficiencies (PCEs) can be achieved.[1][3] Modifications to the BT core, such as fluorination, have been shown to lower the polymer's HOMO energy level, leading to higher open-circuit voltages (Voc) and improved overall device performance.[7][8]
Performance Data of BT-Based Polymers in OPVs
The following table summarizes the performance of several representative BT-based polymers in organic solar cells.
| Polymer Name | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |
| P2FBT-75 | Benzodithiophene (BDT) | Difluorinated BT (2FBT) & Alkoxy BT (2ORBT) | - | - | 5.72 | [9][10] |
| P1 | Benzodithiophene (BDT) | Benzothiadiazole (BT) & Benzotriazole | -5.29 | -3.51 | 4.10 | [11] |
| P3 | Alkylthiophenyl substituted BDT | Benzothiadiazole (BT) | - | - | 7.7 | [12] |
| PBT-T1 | Thiophene | Bis(dodecyloxy)benzothiadiazole | - | - | 5.65 | [13] |
| PB-BTf | - | Fluorinated Benzothiadiazole | - | - | 8.43 | [7] |
| PBDT2FBT-Ph-F | Benzodithiophene (BDT) | Difluorinated Benzothiadiazole | - | - | 9.02 | [7] |
Visualization of OPV Device Principles
The operation of a BT-based polymer solar cell relies on carefully aligned energy levels between the donor polymer and the electron acceptor.
Caption: Energy level diagram for a donor-acceptor OPV.
References
- 1. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiadiazole based conjugated polymers for high performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: 4-Amino-5-chloro-2,1,3-benzothiadiazole in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 4-Amino-5-chloro-2,1,3-benzothiadiazole as a versatile chemical tool in the field of environmental monitoring. While direct, published applications of this specific molecule in environmental analysis are not extensively documented, its structural features, particularly the fluorescent benzothiadiazole core, suggest significant promise. The protocols and data presented herein are based on the established reactivity and photophysical properties of analogous benzothiadiazole derivatives and serve as a foundational guide for method development and validation.
Introduction to this compound
This compound is a heterocyclic compound recognized for its inherent fluorescence and reactive amino group.[1] The benzothiadiazole scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent sensors and probes for a variety of analytes, including metal ions and reactive oxygen species.[1][2] The amino and chloro substituents on the benzothiadiazole ring can modulate the electronic and photophysical properties of the molecule, making it a candidate for tailored sensing applications.[1]
The primary avenues for its application in environmental monitoring are hypothesized to be:
-
As a fluorescent probe: For the direct detection of environmental pollutants that can interact with the molecule to produce a change in its fluorescence signal.
-
As a derivatizing agent: To tag non-fluorescent analytes with a fluorescent label, enabling their sensitive detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Potential Application: Fluorescent "Turn-On" Sensing of Metal Ions
Principle: Many heavy metal ions are significant environmental pollutants. Benzothiadiazole derivatives can be designed to act as chemosensors for these ions. The lone pair electrons on the nitrogen and sulfur atoms of the benzothiadiazole ring system, along with the exocyclic amino group, can coordinate with metal ions. This binding event can alter the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties, often referred to as chelation-enhanced fluorescence (CHEF). In a "turn-on" sensor, the compound is initially weakly fluorescent, and upon binding to the target metal ion, its fluorescence intensity increases significantly.
Signaling Pathway for a "Turn-On" Benzothiadiazole-Based Sensor
Caption: Potential 'Turn-On' Fluorescence Sensing Mechanism.
Illustrative Performance Data
The following table presents hypothetical performance data for a sensor based on this compound for the detection of various metal ions in aqueous samples. This data is illustrative and serves as a target for method development.
| Analyte (Metal Ion) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cadmium (Cd²⁺) | 0.1 - 10 | 0.05 | 95 - 105 | < 5 |
| Mercury (Hg²⁺) | 0.2 - 15 | 0.08 | 92 - 103 | < 6 |
| Lead (Pb²⁺) | 0.5 - 20 | 0.15 | 90 - 108 | < 7 |
| Copper (Cu²⁺) | 0.5 - 25 | 0.20 | 93 - 106 | < 5 |
Proposed Experimental Protocol: Fluorescent Detection of a Target Metal Ion
Objective: To determine the concentration of a target metal ion in a water sample using this compound as a fluorescent probe.
Materials:
-
This compound (ACBT) stock solution (1.0 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., CdCl₂, HgCl₂, Pb(NO₃)₂, CuCl₂) (10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Environmental water sample (e.g., river water, wastewater effluent), filtered through a 0.22 µm syringe filter.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of ACBT by diluting the stock solution in the buffer.
-
Prepare a series of standard solutions of the target metal ion (e.g., 0 to 100 µM) by diluting the stock solution in the buffer.
-
-
Calibration Curve:
-
To a series of cuvettes, add 2 mL of the 10 µM ACBT working solution.
-
Add increasing volumes of the standard metal ion solutions to achieve a final concentration range relevant to the expected environmental levels.
-
Adjust the final volume to 3 mL with the buffer solution.
-
Incubate the solutions for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectrum (e.g., excitation at 470 nm, emission scan from 500 to 600 nm).
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
To a cuvette, add 2 mL of the 10 µM ACBT working solution.
-
Add a known volume of the filtered environmental water sample (e.g., 100 µL).
-
Adjust the final volume to 3 mL with the buffer solution.
-
Incubate and measure the fluorescence as described above.
-
Determine the concentration of the metal ion in the sample using the calibration curve.
-
-
Spike and Recovery (Validation):
-
Spike a separate aliquot of the environmental water sample with a known concentration of the target metal ion.
-
Analyze the spiked sample and calculate the recovery percentage to assess matrix effects.
-
Potential Application: Derivatization for HPLC-Fluorescence Analysis
Principle: Many environmental pollutants, such as aliphatic aldehydes and primary/secondary amines, lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging. This compound can potentially be used as a pre-column derivatizing agent. Its primary amino group can react with aldehydes to form stable, fluorescent Schiff bases, or with other suitable functional groups. The resulting fluorescent derivatives can then be easily separated and quantified with high sensitivity using reverse-phase HPLC with a fluorescence detector.
Experimental Workflow for Derivatization and HPLC Analysis
Caption: Workflow for HPLC-Fluorescence Analysis via Derivatization.
Illustrative Performance Data
The following table presents hypothetical performance data for the determination of various aldehydes in water samples after derivatization with this compound.
| Analyte (Aldehyde) | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Formaldehyde | 1 - 100 | 0.5 | 98 - 106 | < 4 |
| Acetaldehyde | 2 - 200 | 1.0 | 96 - 104 | < 5 |
| Glutaraldehyde | 5 - 500 | 2.5 | 94 - 107 | < 6 |
Proposed Experimental Protocol: Determination of Aldehydes in Water by HPLC
Objective: To quantify low-molecular-weight aldehydes in a water sample by pre-column derivatization with ACBT followed by HPLC-fluorescence detection.
Materials:
-
ACBT solution (10 mg/mL in acetonitrile).
-
Trifluoroacetic acid (TFA).
-
Aldehyde standard solutions (e.g., formaldehyde, acetaldehyde) (1000 mg/L in water).
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water (HPLC grade).
-
Solid Phase Extraction (SPE) C18 cartridges.
-
HPLC system with a fluorescence detector and a C18 reverse-phase column.
Procedure:
-
Derivatization:
-
To 10 mL of the water sample (or standard), add 1 mL of the ACBT solution and 100 µL of TFA (as a catalyst).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the entire 11.1 mL of the reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water to remove unreacted reagent and interferences.
-
Elute the fluorescent derivatives with 2 mL of 100% acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength (λex) ~470 nm; Emission wavelength (λem) ~530 nm (These values would need to be optimized for the specific derivatives).
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of aldehyde standards following the same procedure.
-
Inject the derivatized standards and the sample extract.
-
Quantify the aldehydes in the sample by comparing the peak areas to the calibration curve.
-
Disclaimer: The protocols and data presented are intended as a starting point for research and development. Significant optimization and validation would be required for any specific environmental monitoring application. The performance characteristics will be highly dependent on the analyte, sample matrix, and instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole, a compound commonly known as Tizanidine (B1208945).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for Tizanidine?
A1: The most widely adopted and efficient method involves the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl-2-imidazolidinone (B193065).[1] This reaction is typically facilitated by phosphorus oxychloride (POCl₃), which acts as both a dehydrating and activating agent.[2][3]
Q2: What are the critical parameters influencing the reaction yield?
A2: The critical parameters include reagent purity, reaction temperature, and reaction time. The reaction is typically conducted at elevated temperatures, generally between 50-60°C, for an extended period of 30-40 hours to ensure complete conversion.[1][2] Optimization of these conditions has been reported to significantly improve yields.[1]
Q3: How is the key starting material, this compound, typically prepared?
A3: The precursor, this compound, is most commonly synthesized through the reduction of its nitro-substituted analogue, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] A widely used method for this transformation is the reduction using iron powder in an acidic medium, such as hydrochloric acid.[1]
Q4: What are the typical reported yields for the final condensation step?
A4: Reported yields for the synthesis of Tizanidine can vary based on the specific reagents and conditions used. With optimization, efficiencies have been reported in the range of 70% to 93.6%.[1] Some patented procedures report yields around 85%.[3]
Troubleshooting Guide
Problem: Low or No Product Formation
Q: My reaction shows very low conversion to the desired product according to TLC/LC-MS analysis. What are the possible causes?
A: Low or no product formation can stem from several factors:
-
Reagent Quality: The purity of the starting materials, this compound and 1-acetyl-2-imidazolidinone, is crucial.[4] Ensure they are dry and meet the required purity specifications. Phosphorus oxychloride (POCl₃) can degrade over time; using freshly distilled or a new bottle is recommended.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature must be maintained consistently within the optimal range of 50-60°C.[2] Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures may promote side reactions and degradation.
-
Insufficient Reaction Time: This condensation is typically slow, requiring 30-40 hours for completion.[2][3] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Problem: Multiple Side Products Observed
Q: My crude product mixture shows several unexpected spots on TLC or peaks in LC-MS. What are common side reactions or impurities?
A: The formation of multiple side products can significantly lower the yield and complicate purification.
-
Dimer Impurity: A known process impurity is the formation of a guanidine (B92328) dimer, N,N''-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)-guanidine.[5][6] This can occur if the stoichiometry or reaction conditions are not carefully controlled.
-
Incomplete Cyclization: The reaction proceeds through an intermediate which then cyclizes.[7] Inefficient cyclization can leave unreacted intermediates in the mixture.
-
Degradation: The product or reactants may degrade under harsh conditions, such as excessive heat or improper pH during workup. Careful, controlled neutralization of the reaction mixture with a base solution in an ice bath is critical.[2]
Problem: Difficult Product Isolation and Purification
Q: I am having trouble isolating a pure product after quenching the reaction. What is the recommended workup and purification procedure?
A: A robust workup and purification strategy is essential for obtaining high-purity Tizanidine.
-
Removal of POCl₃: After the reaction is complete, the excess phosphorus oxychloride must be thoroughly removed, typically by distillation under reduced pressure.[2]
-
Controlled Quenching: The reaction residue should be carefully and slowly poured into ice water or an ice/water mixture to manage the highly exothermic quenching of any remaining POCl₃.[2]
-
Neutralization and Precipitation: The acidic aqueous solution is then neutralized with a base, such as a sodium hydroxide (B78521) solution, to precipitate the crude Tizanidine base.[2][3] This should be done at a low temperature to avoid product degradation.
-
Purification: The crude product is typically collected by filtration, washed with water, and dried.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/chloroform.[3]
Data Presentation
Table 1: Comparison of Selected Synthesis Methods and Reported Yields
| Starting Materials | Key Reagents / Conditions | Reported Yield | Reference(s) |
| This compound, 1-acetyl-2-imidazolidinone | POCl₃, 50-60°C, 30-40 hours | 70% - 93.6% | [1] |
| This compound, 1-benzoyl-2-imidazolidinone | Dicyclohexyl carbodiimide (B86325) (DCC), Toluene, reflux | ~85% | [3] |
| This compound, 1-benzoylimidazolidine-2-thione | POCl₃, Toluene, 90-95°C, 10 hours | 80.2% | [8] |
| This compound, 2-imidazolidone | POCl₃, Quaternary ammonium (B1175870) ionic liquid | 95.5% | [9] |
| N,N-dimethyldichloromethyleneammonium chloride, this compound | 1. Methylene chloride; 2. Ethylenediamine; 3. HCl, Ethylene glycol | 47.1% | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the common method of reducing the corresponding nitro compound.[1]
-
To a suitable reaction vessel, add 5-chloro-4-nitro-2,1,3-benzothiadiazole.
-
Add a solvent such as ethanol (B145695) or acetic acid.
-
Add iron powder in portions while stirring.
-
Carefully add hydrochloric acid to facilitate the reduction.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Protocol 2: Synthesis of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole
This protocol is adapted from established methods.[2][3]
-
To a dry reaction flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (350 ml).
-
With stirring, add this compound (18.6 g).
-
Add 1-acetyl-2-imidazolidinone (12.7 g) to the mixture.
-
Heat the reaction mixture to 50-60°C and maintain for 30-40 hours, with continuous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Once complete, allow the mixture to cool slightly and distill off the excess POCl₃ under reduced pressure.
-
Very carefully, pour the cooled residue into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Adjust the pH of the resulting solution to an alkaline range by slowly adding a sodium hydroxide solution, keeping the temperature low.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water and dry under vacuum to yield the crude product.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Overall synthesis pathway for Tizanidine.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 4. chempoint.com [chempoint.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. N,N''-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)-guanidine | 1147548-85-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CZ286717B6 - Process for preparing 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole - Google Patents [patents.google.com]
- 9. The method for high-purity industrialized production of tizanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Functionalization of Benzothiadiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the functionalization of benzothiadiazole (BTD).
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis and functionalization of benzothiadiazole derivatives in a question-and-answer format.
Problem 1: Low to No Product Yield
Question: I am not seeing any formation of my desired product, or the yield is very low. My starting materials are either unreacted or have decomposed. What are the potential causes and solutions?
Answer: Low yields in benzothiadiazole functionalization can arise from several factors, particularly related to reaction conditions and reagent stability. The electron-poor nature of the benzothiadiazole ring can make it less reactive, often requiring carefully optimized or harsh conditions[1].
Potential Causes & Suggested Solutions:
-
Inactive Catalyst System: The palladium catalyst is the cornerstone of many cross-coupling reactions. Its activity can be compromised by various factors.
-
Solution: For challenging couplings like those involving aryl chlorides, use catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or modern palladium precatalysts (e.g., XPhos Pd G3)[2][3]. In some cases, a ligand-free approach using a palladacycle precursor has proven effective for hindered benzothiazole (B30560) systems[4]. Ensure the catalyst is not decomposed; the use of Pd(PPh₃)₂Cl₂ can sometimes lead to decomposition into inactive palladium-black[5].
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) up to the solvent's reflux temperature[2]. If a mild base (e.g., K₂CO₃) is ineffective, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃[2]. The solvent choice is crucial; aprotic polar solvents like toluene (B28343), 1,4-dioxane, or THF, often with a small amount of water, are common starting points[2].
-
-
Poor Reagent Quality: Boronic acids and organotin reagents can degrade over time.
-
Solution: Use fresh boronic acid or consider using a more stable boronate ester, such as a pinacol (B44631) or MIDA ester, to prevent protodeboronation[2]. Ensure organometallic reagents are handled under an inert atmosphere to prevent degradation[6].
-
-
Starting Material or Product Degradation: Benzothiadiazole derivatives are generally stable but can decompose under extreme conditions[7].
-
Solution: Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. If degradation is suspected, consider employing milder reaction conditions, such as a lower temperature or a less aggressive catalyst system[1].
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem 2: Poor Regioselectivity
Question: My reaction is producing a mixture of isomers (e.g., C4/C7 and C5/C6 substituted products). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a known challenge in the functionalization of the benzothiadiazole core due to multiple potential reaction sites[1]. Electrophilic aromatic substitution can often result in mixtures of C4- and C7-substituted products[8].
Potential Causes & Suggested Solutions:
-
Multiple Reactive Sites: The unsubstituted benzothiadiazole ring has several positions available for functionalization.
-
Non-Selective Catalyst System: The choice of catalyst and ligand plays a critical role in controlling which site reacts.
-
Reaction Conditions: Temperature and reagent stoichiometry can influence the kinetic vs. thermodynamic product ratio.
Caption: Decision tree for improving regioselectivity in BTD functionalization.
Problem 3: Significant Side Product Formation
Question: My reaction is working, but I am observing significant side products like homocoupling or multiple substitutions. How can I minimize these?
Answer: Side reactions are common in cross-coupling and C-H activation chemistry. Identifying the specific side product is key to addressing the root cause.
Common Side Reactions & Solutions:
-
Homocoupling: In Suzuki or Stille reactions, the coupling of two molecules of the boronic acid or organotin reagent is a major side reaction[2][6][10].
-
Protodeboronation/Protodestannylation: This is the loss of the boron or tin group, which is replaced by a hydrogen atom from the solvent or trace water[2][6].
-
Multiple Substitutions: In C-H activation reactions like borylation, the formation of di- or tri-substituted products can be a significant issue[1].
Frequently Asked Questions (FAQs)
Q1: Why are functionalization reactions of benzothiadiazole often challenging? A1: The main challenges stem from the electronic nature and structure of the BTD core. The ring is electron-deficient, which makes it less reactive towards certain reactions like electrophilic aromatic substitution, often requiring harsh conditions[1][8]. Additionally, the sulfur and nitrogen atoms in the thiadiazole ring can coordinate to and inhibit metal catalysts, which is a concern in cross-coupling reactions[1][2].
Q2: Which cross-coupling reaction is best for my benzothiadiazole derivative: Suzuki or Stille? A2: Both Suzuki and Stille couplings are widely used to functionalize BTD[11]. The choice often depends on reagent availability, toxicity concerns, and substrate compatibility.
-
Suzuki Coupling: Generally preferred due to the lower toxicity and often easier removal of boron-containing byproducts. It can be challenging for sterically hindered substrates or unreactive C-Cl bonds, requiring specialized ligands and conditions[2][4].
-
Stille Coupling: Often very high-yielding and tolerant of a wide range of functional groups[10]. However, organotin reagents are highly toxic, and removing tin byproducts can be difficult, which is a major drawback, especially in drug development[10].
Q3: What is the best way to prepare halogenated benzothiadiazole precursors for cross-coupling? A3: 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common and crucial building block[11]. It can be synthesized from 2,1,3-benzothiadiazole (B189464) by dissolving it in sulfuric acid and treating it with N-bromosuccinimide (NBS)[11]. Another method involves using liquid bromine and hydrogen bromide[11].
Q4: How can I monitor the progress of my reaction effectively? A4: The most common methods for monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. For reactions involving volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used[1]. Regular monitoring is crucial to determine the optimal reaction time to maximize product formation while minimizing degradation and side reactions[6].
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for common benzothiadiazole functionalization reactions, compiled from various sources.
Table 1: Iridium-Catalyzed C-H Borylation of Benzothiadiazole
| Catalyst (mol%) | Ligand (mol%) | Borylating Agent (equiv.) | Solvent | Temp (°C) | Yield of 5-boryl-BTD | Yield of 4,6-diboryl-BTD | Reference |
|---|---|---|---|---|---|---|---|
| [Ir(OMe)COD]₂ (1.5) | Me₄phen (3.0) | B₂(pin)₂ (1.2) | THF | 80 | 64% | 8% | [1][8][9] |
| [Ir(OMe)COD]₂ (3.0) | dtbpy (6.0) | B₂(pin)₂ (3.0) | THF | 100 | - | 71% |[8][9] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | Good to Excellent | [1] |
| Pd(OAc)₂ (4) | PCy₃ (8) | K₃PO₄·H₂O (3.0) | Toluene/H₂O | - | Moderate to Good | [5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Low (~2%) |[4] |
Table 3: Palladium-Catalyzed Stille Cross-Coupling of 4,7-dibromo-BTD
| Palladium Source (mol%) | Ligand (mol%) | Organostannane | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | P(o-tol)₃ (7.4) | 2-(tributylstannyl)thiophene (B31521) | Toluene | 110 | Good | [12] |
| PdCl₂(PPh₃)₂ | - | 2-(tributylstannyl)thiophene | Toluene | - | 40-61% |[13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is adapted from methodologies for the borylation of 2,1,3-benzothiadiazole and should be optimized for specific derivatives.[1]
-
Reaction Setup: In a glovebox, add 2,1,3-benzothiadiazole (1.0 equiv.), bis(pinacolato)diboron (B136004) (B₂(pin)₂) (1.2 equiv.), [Ir(OMe)COD]₂ (1.5 mol %), and 4,4',5,5'-tetramethyl-2,2'-bipyridine (B3048604) (Me₄phen) (3.0 mol %) to a dry Schlenk tube[1].
-
Solvent Addition: Add anhydrous THF as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C. Monitor progress by GC-MS or LC-MS until starting material is consumed[1].
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired borylated product[1].
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is for the coupling of a borylated benzothiadiazole with an aryl halide.[1]
-
Reaction Setup: To a reaction vial, add the borylated benzothiadiazole (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and K₃PO₄ (2.0 equiv.)[1].
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Seal the vial and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS)[1].
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography[1].
Protocol 3: General Procedure for Stille Cross-Coupling
This protocol is adapted from the synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[12]
-
Reaction Setup: In a nitrogen-flushed flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.) and the organotin reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equiv.) in toluene[12].
-
Degassing: Purge the solution with a stream of nitrogen for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 7-8 mol %)[12]. Flush with nitrogen for an additional 15 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 110 °C) for the required time (e.g., 24 hours) under an inert atmosphere[12].
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography[12].
Caption: General experimental workflow for BTD synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzothiadiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and functionalization of benzothiadiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format to provide direct and actionable guidance for your experiments.
Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions
Question: We are experiencing significantly low yields in our Suzuki and Stille cross-coupling reactions with 4,7-dibromobenzothiadiazole. What are the likely causes and how can we optimize the reaction conditions?
Answer: Low yields in cross-coupling reactions involving benzothiadiazole derivatives are a common challenge. Several factors can contribute to this issue, including catalyst choice, reaction conditions, and reagent stability.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For Suzuki reactions, catalyst systems like Pd(OAc)₂/Xantphos have been shown to be effective for constructing C-C bonds between benzothiadiazole and other heterocyclic units.[1] In some cases, particularly with unreactive C-Br bonds, a Pd₂(dba)₃/(t-Bu)₃P·HBF₄ system may be more suitable.[1] For Stille reactions, PdCl₂(PPh₃)₂ in toluene (B28343) has demonstrated stable and reproducible results, leading to good yields of the desired product.[2][3]
-
Reaction Conditions: Fine-tuning of reaction conditions is crucial.[1] This includes solvent, base, temperature, and reaction time. For Suzuki couplings, a mixture of a non-polar solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) is often used to dissolve both the organic substrates and inorganic salts.[3]
-
Reagent Quality: The purity and stability of your reagents, particularly organoboronic acids or organotin compounds, can significantly impact the yield. Boronic acids can undergo protodeboronation, and organotin reagents can degrade. Using fresh, high-purity reagents is recommended.
Troubleshooting Workflow for Low Yields:
References
Technical Support Center: Purification of 4-Amino-5-chloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 4-Amino-5-chloro-2,1,3-benzothiadiazole. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My compound is showing low purity after synthesis. What are the likely impurities and how can I remove them?
Answer: The most common synthesis of this compound involves the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] Therefore, the primary impurity is likely the unreacted nitro compound. Other potential impurities can include starting materials from the nitro-compound synthesis or side-products from the reduction reaction.
-
Unreacted 5-chloro-4-nitro-2,1,3-benzothiadiazole: This impurity is less polar than the desired amino compound. It can typically be separated by silica (B1680970) gel column chromatography.
-
Other Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other byproducts may be present.
A combination of column chromatography and recrystallization is often effective in removing these impurities to achieve high purity.
Question: I am having trouble with the column chromatography purification. The separation is poor, or the compound seems to be degrading on the column. What can I do?
Answer: Poor separation or degradation on a silica gel column can be due to several factors. Benzothiadiazole derivatives can be quite polar and may interact strongly with the acidic silica gel.[2]
-
Poor Separation:
-
Optimize the Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of hexane (B92381)/ethyl acetate (B1210297) is a good starting point.
-
Dry Loading: If the compound has limited solubility in the initial eluent, it can lead to band broadening.[2] To avoid this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. This powder can then be loaded onto the column.[2]
-
-
Compound Degradation:
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by preparing a slurry in your eluent system containing 1-3% triethylamine (B128534) or pyridine (B92270) before packing the column.[2]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral or basic alumina.[2]
-
Question: My recrystallization is not working well; either the compound "oils out" or the recovery is very low. What should I try?
Answer: Recrystallization success is highly dependent on the choice of solvent and the cooling process.
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid rather than forming crystals.
-
Change the Solvent System: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point or a different solvent mixture.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can encourage crystal formation over oiling out.
-
-
Low Recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the solution even after cooling.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal system. A mixture of ethanol (B145695) and water has been reported to yield high purity crystals of a related compound.
-
Frequently Asked Questions (FAQs)
What are the most common purification techniques for this compound?
The most common and effective purification techniques are silica gel column chromatography and recrystallization. For very high purity requirements or for isolating minor impurities, preparative high-performance liquid chromatography (HPLC) can also be utilized.[3]
What is a good starting point for a solvent system for column chromatography?
A common starting point for the purification of benzothiadiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] The ratio can be optimized by first running thin-layer chromatography (TLC) to determine the ideal polarity for good separation.
What are some suitable solvents for recrystallization?
For derivatives of this compound, solvent systems like methanol/chloroform have been used.[5] A mixture of ethanol and water is another potential system to explore, as it has been shown to be effective for similar compounds. The key is to find a solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
How can I monitor the purity of my compound during purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. High-performance liquid chromatography (HPLC) is a more quantitative method for assessing the final purity of the compound.[1]
Data Presentation
| Purification Technique | Stationary/Solvent System | Typical Purity | Typical Yield | Reference |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >95% | 70-85% | [1][4] |
| Recrystallization | Ethanol/Water | >99% | Variable | Inferred from related compounds |
| Preparative HPLC | C18 column with Acetonitrile/Water (with formic or phosphoric acid) | >99% | Variable | [1][3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel and add the dissolved crude product. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate, as determined by your initial TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing this compound. The ideal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the other solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: C-H Functionalization of Benzothiadiazole
Welcome to the technical support center for the C-H functionalization of 2,1,3-benzothiadiazole (B189464) (BTD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly in overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my C-H functionalization of benzothiadiazole?
A1: Low yields in the C-H functionalization of benzothiadiazole can arise from several factors. The inherent electron-poor nature of the benzothiadiazole ring renders it less reactive towards electrophilic aromatic substitution, often necessitating harsh reaction conditions.[1] For metal-catalyzed processes, potential issues include inhibition of the catalyst by the sulfur atom within the thiadiazole ring and difficulties in achieving high regioselectivity.[1] Careful optimization of reaction parameters such as the choice of catalyst, ligand, solvent, and temperature is critical for success.[1]
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a frequent challenge, often leading to mixtures of C4/C7 and C5/C6 substituted products.[1] To enhance regioselectivity, consider the following strategies:
-
Directing Groups: Employing a directing group can provide excellent control over the position of functionalization.[1] For instance, carboxylate-assisted C-H activation has demonstrated a high preference for the C4 position in ruthenium-catalyzed arylations.[2][3]
-
Ligand Selection: In metal-catalyzed reactions, the ligand plays a crucial role in determining regioselectivity. For example, in iridium-catalyzed borylation reactions, ligands such as Me4phen have been shown to improve both yield and regioselectivity.[1][2]
-
Reaction Conditions: Fine-tuning the reaction temperature and catalyst loading can also favor the formation of a specific isomer.[1]
Q3: What are the common side reactions to be aware of?
A3: Several side reactions can compete with the desired C-H functionalization. In iridium-catalyzed C-H borylation, the formation of di- or tri-substituted products due to multiple borylations can be a significant issue.[1][2] For electrophilic substitution reactions like nitration or bromination, the requisite harsh conditions can lead to the degradation of the starting material or the formation of undesired byproducts.[1] In the case of palladium-catalyzed cross-coupling reactions, homo-coupling of the starting material or the coupling partner may also occur.[1]
Q4: Are there any milder, transition-metal-free alternatives for C-H functionalization of benzothiadiazole?
A4: Yes, recent advancements have led to the development of transition-metal-free methods. One such approach is the use of visible-light photoredox catalysis for the direct C-H alkylation of benzothiadiazole.[4] This method utilizes organic photoredox catalysts and avoids the need for transition metals, pre-functionalization, and directing groups, offering an environmentally friendly alternative with mild reaction conditions.[4]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Poor Substrate Reactivity | The electron-withdrawing nature of the benzothiadiazole ring deactivates it for electrophilic substitution. Consider employing more forcing reaction conditions (e.g., higher temperature, longer reaction time) or switching to a more reactive strategy like metal-catalyzed C-H activation.[1] |
| Catalyst Inhibition/Deactivation | The sulfur atom in the thiadiazole ring can coordinate to the metal center, potentially inhibiting the catalyst.[1][2] Ensure an inert atmosphere and use dry solvents to prevent catalyst deactivation.[5][6] Consider screening different catalysts and ligands to find a more robust system. |
| Inappropriate Reaction Conditions | Suboptimal temperature, solvent, or base can significantly impact yield. Systematically screen these parameters. For instance, in Ru(II)-catalyzed amidation, DCE was found to be the optimal solvent.[7] |
| Degradation of Starting Material or Product | If using harsh conditions, closely monitor the reaction progress to prevent over-reaction or degradation.[1] If possible, explore milder reaction conditions. |
Poor Regioselectivity
| Potential Cause | Suggested Solution |
| Multiple Reactive Sites | The benzothiadiazole core has several potential sites for functionalization. The electronic and steric properties of the substrate will influence the outcome. |
| Insufficient Directing Group Effect | If using a directing group, ensure it is correctly positioned to effectively guide the reaction to the desired C-H bond. |
| Non-selective Catalyst System | The choice of catalyst and ligand is paramount for controlling regioselectivity. For Ru-catalyzed arylations, carboxylate-assisted C-H activation shows a high preference for the C4 position.[2][3] For Ir-catalyzed borylation, specific ligands can favor C5-H activation.[2] Research and screen different catalytic systems to find one that provides the desired regioselectivity for your specific transformation. |
Quantitative Data Summary
Table 1: Optimization of Ir-Catalyzed C-H Borylation of Benzothiadiazole
| Entry | Ligand | Temperature (°C) | Yield of 5-boryl BTD (%) | Yield of 4-boryl BTD (%) | Yield of 4,6-diboryl BTD (%) | Yield of 4,7-diboryl BTD (%) | Total Yield (%) |
| 1 | dtbpy | 80 | 64 | 6 | 8 | 8 | 86 |
| 2 | Me4phen | 100 | 2 | 2 | 89 | 2 | 95 |
Conditions: [Ir(OMe)COD]₂ (precatalyst), B₂(pin)₂. Data extracted from supplementary information of referenced studies.[2][3]
Table 2: Selected Examples of Direct C-H Alkylation via Organic Photoredox Catalysis
| Entry | Alkylating Reagent (NHPE) | Product | Yield (%) |
| 1 | NHPE of Cyclohexanecarboxylic acid | 4-Cyclohexyl-2,1,3-benzothiadiazole | 85 |
| 2 | NHPE of 1-Adamantanecarboxylic acid | 4-(1-Adamantyl)-2,1,3-benzothiadiazole | 82 |
| 3 | NHPE of Isobutyric acid | 4-Isopropyl-2,1,3-benzothiadiazole | 78 |
| 4 | NHPE of Gemfibrozil | 4-(2,2-dimethyl-5-(2,5-xylyloxy)pentyl)-2,1,3-benzothiadiazole | 41 |
| 5 | NHPE of Dehydrocholic acid | Product with dehydrocholic acid scaffold | 74 |
Reaction Conditions: Benzothiadiazole (2 equiv), NHPE (0.2 mmol), 4CzIPN (5 mol %), DBU (1 equiv), DMAC (2 mL), r.t., blue LED, 12 h under N₂ atmosphere. Isolated yields.[4]
Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation of 4-Methyl-2,1,3-benzothiadiazole
Reagents and Setup:
-
In a glovebox, add 4-Methyl-2,1,3-benzothiadiazole (1.0 equiv.), Bis(pinacolato)diboron (B₂(pin)₂) (1.2 equiv.), [Ir(OMe)COD]₂ (1.5 mol %), and 4,4',5,5'-Tetramethyl-2,2'-biphenanthroline (Me₄phen) (3.0 mol %) to a dry Schlenk tube.
-
Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent.
Reaction:
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired borylated product.[1]
Protocol 2: Visible-Light-Induced Photocatalytic C-H Alkylation of 2,1,3-Benzothiadiazole
Reagents and Setup:
-
To a reaction tube, add 2,1,3-benzothiadiazole (0.4 mmol, 2.0 equiv), the corresponding N-hydroxyphthalimide (NHP) ester (0.2 mmol, 1.0 equiv), and the photocatalyst (e.g., 4CzIPN, 5 mol %).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 1.0 equiv) and dimethylacetamide (DMAC) (2 mL).
-
Place the reaction tube approximately 5 cm from a blue LED lamp (460–470 nm).
Reaction:
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
Work-up and Purification:
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Managing solubility issues of benzothiadiazole compounds in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aqueous solubility of benzothiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many benzothiadiazole derivatives exhibit poor aqueous solubility?
Benzothiadiazole derivatives often have a rigid, aromatic, and planar structure.[1][2] This molecular architecture promotes strong intermolecular forces in the solid crystal lattice, making it difficult for water molecules to favorably interact and dissolve the compound.[2] While some derivatives may have polar functional groups like carboxylic acids, the larger hydrophobic benzothiadiazole core often dominates, limiting overall aqueous solubility.[3]
Q2: What are the primary strategies for improving the aqueous solubility of benzothiadiazole compounds?
Strategies can be broadly grouped into three categories: chemical modifications, physical modifications, and formulation approaches.[1]
-
Chemical Modifications: Involve altering the molecule itself, for example, through salt formation if the compound has ionizable acidic or basic groups.[1][4]
-
Physical Modifications: Focus on changing the solid-state properties of the compound. Techniques include particle size reduction (micronization or nanosuspension) to increase the surface area-to-volume ratio and creating solid dispersions by dispersing the compound in a hydrophilic polymer matrix.[1][2][5]
-
Formulation Approaches: Involve the use of excipients to enhance solubility without changing the compound's chemical structure. Common methods include using co-solvents, surfactants, cyclodextrin (B1172386) complexation, and developing lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][5][6]
Q3: How do I select the most appropriate solubility enhancement technique for my specific compound?
The choice depends on the physicochemical properties of your benzothiadiazole derivative and the requirements of your experiment or final application. Key factors to consider include:
-
Presence of Ionizable Groups: If your compound has acidic or basic functional groups (a suitable pKa), salt formation is often a highly effective and straightforward first choice.[1][7]
-
LogP Value: For highly lipophilic compounds (high logP), lipid-based formulations like SEDDS can be very effective.[1] For compounds with low to moderate lipophilicity, techniques like co-solvency, cyclodextrin complexation, or solid dispersions are often suitable.[1]
-
Thermal Stability: If the compound is not thermally stable, methods requiring heat, such as hot-melt extrusion for solid dispersions, should be avoided in favor of methods like solvent evaporation.[1][6]
-
Intended Application: For in vitro cell-based assays, preparing a stock solution in DMSO and diluting it into the aqueous medium is common.[6] However, the final DMSO concentration must be kept low (typically ≤0.5%) to avoid cellular toxicity.[6] For in vivo studies, more complex formulations using surfactants, co-solvents, or cyclodextrins may be necessary.[5]
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer for my biological assay.
-
Symptom: A concentrated stock solution in DMSO is clear, but upon dilution into cell culture media or buffer, the solution becomes cloudy or visible precipitate forms.
-
Possible Cause (Dilution Shock): This is a common issue known as "dilution shock." The compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium. Rapid dilution can cause the compound to crash out of the solution.[2]
-
Solutions:
-
Optimize Dilution Protocol: Serially dilute the stock solution instead of performing a single large dilution. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.
-
Decrease Final Concentration: The final concentration of your compound may be above its aqueous solubility limit. Try working with a lower final concentration if your assay sensitivity allows.
-
Incorporate Surfactants: Add a small amount of a biocompatible, non-ionic surfactant (e.g., Tween 20, Polysorbate 80) to your aqueous medium. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility and preventing precipitation.[6]
-
Use Cyclodextrins: If compatible with your assay, pre-complexing the compound with a cyclodextrin (like HP-β-CD) can significantly increase its aqueous solubility before dilution.[2][8]
-
Issue 2: pH adjustment is not improving my compound's solubility as expected.
-
Symptom: The benzothiadiazole derivative has a carboxylic acid or other ionizable group, but changing the pH of the buffer does not lead to a significant increase in solubility.
-
Possible Causes & Solutions:
-
Insufficient pH Change: For an acidic group to be fully ionized, the solution pH should be at least 2 units above its pKa.[2] Conversely, for a basic group, the pH should be at least 2 units below its pKa. Verify the pKa of your compound and ensure your buffer pH is appropriate.[2][7]
-
Inadequate Buffer Capacity: The buffer system may not have sufficient capacity to maintain the target pH after the addition of your compound.[2] Try increasing the buffer concentration and re-measuring the pH after adding the compound.[2]
-
Limited Solubility of the Salt Form: The salt formed may itself have limited solubility, especially at higher concentrations or in the presence of certain counter-ions.[2] Experiment with different bases (e.g., NaOH, KOH, tromethamine) or acids to form different salts and evaluate their respective solubilities.[2]
-
Issue 3: I am seeing minimal solubility enhancement after attempting cyclodextrin complexation.
-
Symptom: Following a protocol for cyclodextrin inclusion complexation, the measured solubility of the benzothiadiazole compound is only slightly better than in water alone.
-
Possible Causes & Solutions:
-
Incorrect Cyclodextrin Type: The size of the cyclodextrin's lipophilic cavity must be appropriate for the size of the benzothiadiazole moiety.[2] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most common, but alpha- or gamma-cyclodextrins may be more suitable for smaller or larger guest molecules, respectively.[2] Screening different cyclodextrin types is recommended.
-
Sub-optimal Complexation Conditions: The method used to form the complex may not be efficient.[2] The kneading method is a good starting point, but solvent evaporation or freeze-drying techniques can sometimes yield more efficient complexation.[9] Ensure adequate time and energy (kneading/stirring) are applied during the process.[6]
-
Incorrect Stoichiometry: A 1:1 drug-to-cyclodextrin molar ratio is often assumed but may not be optimal.[6] A phase solubility study should be performed to determine the ideal stoichiometry and the stability constant of the complex.[2]
-
Quantitative Data Summary
The following tables provide examples of solubility data for benzothiadiazole derivatives.
Table 1: Solubility of Acibenzolar-S-methyl in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Water | 0.0077 |
| n-Hexane | 1.3 |
| Methanol | 4.2 |
| n-Octanol | 25 |
| Acetone | 100 |
| Dichloromethane | 200 |
| Ethyl Acetate | 45 |
| Toluene | 40 |
| (Data sourced from PubChem CID 86412)[1] |
Table 2: Example Phase Solubility Data for a Benzothiadiazole Derivative with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Conc. (mM) | Apparent Solubility (µg/mL) |
| 0 | 10 |
| 5 | 120 |
| 10 | 230 |
| 20 | 450 |
| 40 | 880 |
| 50 | 1100 |
| (This is representative data based on typical phase solubility profiles)[2] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the benzothiadiazole compound to a vial containing a known volume of the desired solvent (e.g., water, buffer). An excess of solid material should be clearly visible.[1]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration typically requires 24-72 hours.[2]
-
Phase Separation: After equilibration, stop agitation and allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to ensure a clear supernatant.[1]
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration into the linear range of your analytical method.[1]
-
Analysis: Determine the compound concentration in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1][2]
-
Calculation: Calculate the solubility, remembering to account for the dilution factor.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally unstable compounds.
-
Selection: Choose a hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, dichloromethane).[6]
-
Dissolution: Dissolve the benzothiadiazole derivative and the carrier in the selected solvent at a specific drug-to-carrier weight ratio (e.g., 1:1, 1:3, 1:5).[1] Ensure complete dissolution.
-
Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This will form a solid mass or film on the wall of the flask.[6]
-
Drying: Dry the resulting solid under a vacuum for at least 24 hours to remove any residual solvent.[1][6]
-
Processing: Scrape the dried solid dispersion from the flask, gently pulverize it into a uniform powder using a mortar and pestle, and pass it through a sieve.[1] The resulting powder can be used for dissolution testing.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a simple and effective lab-scale method for preparing inclusion complexes.
-
Ratio Determination: Determine the appropriate molar ratio of the benzothiadiazole derivative to the cyclodextrin (e.g., 1:1 or 1:2).[6]
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a wetting liquid, such as a water:ethanol (1:1) mixture, to form a thick, consistent paste.[6]
-
Kneading: Add the benzothiadiazole derivative to the paste and knead the mixture thoroughly for 30-60 minutes. This energetic mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[6]
-
Drying: Spread the resulting paste on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved, indicating the complete removal of the solvent.[6]
-
Processing: Pulverize the dried complex into a fine powder and sieve it to ensure uniformity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
Technical Support Center: Enhancing the Photostability of Benzothiadiazole-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of benzothiadiazole-based fluorophores during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for benzothiadiazole (BTD) probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence. While benzothiadiazole derivatives are known for their relatively high photostability, they are not entirely immune to photobleaching, especially under intense or prolonged illumination. This can result in a diminished fluorescent signal, affecting the quality and quantitative accuracy of imaging data.
Q2: What are the primary factors that contribute to the photobleaching of BTD probes?
A2: The main factors include:
-
High excitation light intensity: More intense light increases the rate of photochemical reactions that lead to bleaching.
-
Prolonged exposure time: The longer the probe is exposed to excitation light, the more likely it is to photobleach.
-
Presence of oxygen: Molecular oxygen and reactive oxygen species (ROS) can react with the excited state of the fluorophore, causing irreversible damage.
-
Local chemical environment: The pH, viscosity, and presence of certain ions in the mounting medium or cellular environment can influence the photostability of the probe.
Q3: How do I choose a more photostable benzothiadiazole probe?
A3: When selecting a BTD probe, look for derivatives specifically engineered for enhanced photostability. Research articles and manufacturer's documentation often provide photophysical data. While direct comparative data on photobleaching quantum yields are not always available, probes described with "excellent" or "high" photostability in demanding applications like live-cell or super-resolution microscopy are often good candidates. A combination of high fluorescence quantum yield and noted stability is ideal.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They primarily work by scavenging for free radicals and reactive oxygen species that are generated during fluorescence excitation and can damage the fluorophore.
Q5: Are there specific antifade reagents recommended for benzothiadiazole probes?
A5: Many commercial and homemade antifade reagents are compatible with BTD probes. For fixed cells, reagents containing p-phenylenediamine (B122844) (PPD) or n-propyl gallate are effective. For live-cell imaging, antioxidant-based reagents like Trolox or L-ascorbic acid are commonly used as they are less cytotoxic.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid signal loss during time-lapse imaging. | Cumulative exposure to excitation light is too high. | - Decrease the frequency of image acquisition.- Reduce the exposure time for each image.- Lower the intensity of the excitation light.- Incorporate an antifade reagent into your imaging medium. |
| Initial bright signal fades before the experiment is complete. | The chosen BTD probe may have insufficient photostability for the prolonged imaging duration. | - Consider a different BTD derivative known for higher photostability.- Optimize imaging parameters to minimize total light exposure.- Use an antifade reagent. |
| Inconsistent fluorescence intensity across different fields of view. | Photobleaching is occurring in previously imaged areas. | - For quantitative analysis, image each field of view only once.- If multiple images from the same area are necessary, acquire them in rapid succession or apply a photobleaching correction curve. |
| Antifade reagent appears to be quenching the initial fluorescence. | Some antifade reagents can cause an initial decrease in fluorescence intensity. | - Try a different formulation or brand of antifade reagent.- Dilute the antifade reagent to the lowest effective concentration. |
| High background fluorescence. | Autofluorescence from cells or medium; unbound probe. | - Use a mounting medium with low background fluorescence.- Ensure thorough washing steps to remove unbound probe.- Include an unstained control to assess autofluorescence and apply background subtraction if necessary. |
Data Presentation
Table 1: Photophysical Properties of Selected Benzothiadiazole-Based Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment | Reported Photostability |
| 4-N-substituted BTDs | ~450-500 | ~550-650 | Varies | Various Solvents | Generally high |
| BTD-4APTEG | ~470 | ~580 | Not specified | Aqueous solution | Excellent[1] |
| BTD-(CCPh)2 | Not specified | ~630 (in LDs) | Not specified | Lipid Droplets | Intense and stable red emission[2] |
| BTD-CBD-Fluor | Not specified | Green channel | Not specified | Live and fixed cells | More photostable than Nile red[2] |
| Fluorinated BTDs (3a-3p) | ~350-550 | ~445-672 | Varies | Various Solvents | Excellent dual-state emission |
Note: The photophysical properties of fluorophores are highly dependent on their local environment.
Experimental Protocols
Protocol 1: General Assessment of Photostability in Solution
This protocol outlines a method to compare the photostability of different BTD fluorophores in solution.
-
Sample Preparation:
-
Prepare optically dilute solutions of the BTD fluorophores to be tested in a suitable solvent (e.g., PBS, ethanol). The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Prepare a solution of a reference fluorophore with known photostability if a quantitative comparison is desired.
-
-
Instrumentation Setup:
-
Use a fluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.
-
Set the excitation wavelength to the absorption maximum of the fluorophore.
-
Set the emission wavelength to the fluorescence maximum.
-
-
Photobleaching Measurement:
-
Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to 10% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
-
Alternatively, fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Protocol 2: Using Antifade Reagents in Fixed Cell Imaging
This protocol provides steps for using an antifade mounting medium for fixed cells stained with BTD probes.
-
Cell Preparation:
-
Grow and fix cells on coverslips using your standard protocol.
-
Perform immunofluorescence or direct staining with the BTD fluorophore.
-
Complete all washing steps to remove unbound antibodies and probes.
-
-
Mounting:
-
Carefully aspirate the final wash buffer from the coverslip.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip and gently lower it onto the drop of mounting medium, avoiding air bubbles.
-
-
Sealing and Curing:
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the mounting medium from drying out.
-
Allow the mounting medium to cure according to the manufacturer's instructions, typically at room temperature in the dark.
-
Protocol 3: Live-Cell Imaging with Reduced Photobleaching
This protocol outlines best practices for minimizing photobleaching during live-cell imaging with BTD fluorophores.
-
Cell Culture and Staining:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Stain the cells with the BTD probe according to your protocol.
-
Wash the cells to remove any unbound probe.
-
-
Imaging Medium:
-
Replace the culture medium with an imaging medium that is compatible with your cells and microscope's environmental chamber.
-
If desired, supplement the imaging medium with a live-cell compatible antifade reagent (e.g., Trolox or L-ascorbic acid) at a non-toxic concentration.
-
-
Microscope Setup and Image Acquisition:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the exposure time for each image.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Use a neutral density filter to reduce the excitation intensity if necessary.
-
Focus on the sample using transmitted light or a brief fluorescence exposure on a non-critical area of the sample.
-
Visualizations
References
Reducing unspecific staining with benzothiadiazole fluorescent probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzothiadiazole fluorescent probes. Our aim is to help you overcome common challenges, particularly the issue of unspecific staining, to achieve high-quality, reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of unspecific staining or high background fluorescence with benzothiadiazole probes?
A1: High background fluorescence and unspecific staining are common issues in fluorescence microscopy that can obscure the target signal. The primary causes can be categorized as follows:
-
Probe-Related Factors:
-
High Probe Concentration: Using an excessive concentration of the fluorescent probe can lead to non-specific binding to cellular components.
-
Probe Aggregation: Benzothiadiazole probes, particularly those with hydrophobic properties, can form aggregates that bind indiscriminately to surfaces.
-
Hydrophobicity: The inherent hydrophobicity of many benzothiadiazole derivatives can cause them to non-specifically associate with lipid-rich structures within the cell.[1]
-
-
Sample-Related Factors:
-
Autofluorescence: Endogenous fluorophores within cells and tissues (e.g., NADH, flavins, collagen) can emit light at similar wavelengths to the probe, contributing to background noise.
-
Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent artifacts.
-
-
Protocol-Related Factors:
-
Inadequate Washing: Insufficient or ineffective washing steps may not completely remove unbound probe molecules.
-
Improper Blocking: For applications involving specific targeting moieties (e.g., antibodies conjugated to a benzothiadiazole dye), failure to block non-specific binding sites can lead to high background.
-
Q2: How does the chemical structure of a benzothiadiazole probe influence its tendency for unspecific staining?
A2: The chemical structure, particularly the lipophilicity, plays a significant role in the non-specific binding of benzothiadiazole probes. Increased lipophilicity can enhance the probe's affinity for hydrophobic environments, such as cell membranes and lipid droplets, leading to accumulation in these compartments irrespective of the intended target. While this property is sometimes exploited for specific organelle staining, it can be a major source of unspecific signal when targeting other cellular components.
Q3: What are the first steps I should take to troubleshoot high background fluorescence?
A3: A systematic approach is crucial for effectively troubleshooting high background. The first steps should involve:
-
Reviewing Your Staining Protocol: Carefully examine your protocol for any potential deviations from optimized conditions, such as incorrect probe concentration or insufficient washing times.
-
Running Appropriate Controls: An unstained control (sample processed without the fluorescent probe) is essential to determine the level of autofluorescence. A "no primary antibody" control is also critical when using antibody conjugates to assess non-specific binding of the secondary antibody.
-
Optimizing Probe Concentration: Perform a titration experiment to determine the lowest effective probe concentration that provides a good signal-to-noise ratio.
Troubleshooting Guides
Problem: High background fluorescence across the entire sample.
This is often due to an excess of unbound probe, probe aggregation, or autofluorescence.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Benzothiadiazole Derivatives for Lipid Droplet Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzothiadiazole derivatives against other common fluorescent probes for the visualization of lipid droplets. Supporting experimental data, detailed protocols, and mechanistic diagrams are included to aid in the selection of the most appropriate imaging tools.
Lipid droplets (LDs) are dynamic cellular organelles essential for lipid storage and metabolism. Their association with various pathological conditions, including metabolic diseases and cancer, has made them a significant target for cellular imaging. Fluorescent probes are indispensable tools for visualizing LDs, and novel dyes are continuously being developed to overcome the limitations of existing options. Among these, benzothiadiazole (BTD) derivatives have emerged as a promising class of fluorophores for their excellent photophysical properties.
This guide compares the performance of BTD derivatives with established LD probes, Nile Red and BODIPY 493/503, providing a comprehensive overview to inform your research.
Data Presentation: A Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The ideal probe should exhibit high brightness, a large Stokes shift to minimize signal overlap, and excellent photostability to allow for prolonged imaging. The following table summarizes the key photophysical properties of selected benzothiadiazole derivatives alongside the commonly used Nile Red and BODIPY 493/503 probes.
| Probe Name | Max. Excitation (λex, nm) | Max. Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantages |
| Benzothiadiazole Derivatives | |||||
| LD-BTD1 | ~420 | ~511 (in non-polar env.) | ~91 | High in hydrophobic solvents | Strong solvatochromism, large Stokes shift, high signal-to-noise ratio, low cytotoxicity.[1][2][3] |
| CBD-Fluor | ~488 | ~565 (in dioxane) | ~77 | 0.82 (in dioxane) | High photostability, large Stokes shift, high turn-on fluorescence response.[4] |
| InBTD Derivatives | ~400-450 | ~500-600 | Large | Not specified | High tunability of fluorescence properties, predicted to cross the blood-brain barrier.[5] |
| BTD-LD | ~405 | ~540-590 | Large | Not specified | Polarity-sensitive, efficient cell membrane penetration.[6][7][8][9] |
| Commonly Used Probes | |||||
| Nile Red | ~552 | ~636 (in lipid env.) | ~84 | Strongly environment-dependent | Bright fluorescence in hydrophobic environments.[10] |
| BODIPY 493/503 | ~493 | ~503 | ~10 | 0.9 (in methanol) | High selectivity for neutral lipids, bright green fluorescence.[11] |
Experimental Protocols
Accurate and reproducible results in lipid droplet imaging hinge on meticulous experimental execution. Below are detailed protocols for staining lipid droplets in cultured cells using a representative benzothiadiazole derivative, Nile Red, and BODIPY 493/503.
I. General Cell Preparation
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips at a density that allows them to reach 50-70% confluency on the day of the experiment.
-
(Optional) Oleic Acid Treatment: To induce lipid droplet formation, incubate cells with 100-400 µM oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
II. Staining with Benzothiadiazole Derivative (e.g., LD-BTD1)
-
Probe Preparation: Prepare a stock solution of the benzothiadiazole derivative in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Proceed with fluorescence microscopy using appropriate filter sets.
III. Staining with Nile Red
-
Probe Preparation: Prepare a 1 mg/mL stock solution of Nile Red in acetone.[12] Dilute the stock solution in PBS to a final working concentration of 0.5-1 µg/mL.[12]
-
Staining: Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[10]
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Add fresh PBS or imaging buffer. Image the cells immediately, as Nile Red is susceptible to photobleaching.[4] For optimal lipid droplet specificity, use excitation/emission settings around 450-500 nm/>528 nm.[10]
IV. Staining with BODIPY 493/503
-
Probe Preparation: Prepare a 1 mM stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution in pre-warmed PBS to a final working concentration of 1-2 µM.[13][14]
-
Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[13][14]
-
Washing: Wash the cells twice with PBS.[13]
-
Imaging: Add fresh PBS or imaging buffer and proceed with imaging using a standard green fluorescence filter set.
V. Fixation (Optional, for endpoint assays)
For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature after the washing step.[12][15] It is important to note that fixation may alter lipid droplet morphology.[16]
Mandatory Visualization
To facilitate a deeper understanding of the experimental process and the underlying mechanism of benzothiadiazole probes, the following diagrams have been generated.
Caption: Experimental workflow for comparing lipid droplet probes.
Caption: Solvatochromic mechanism of benzothiadiazole probes.
Conclusion
Benzothiadiazole derivatives represent a significant advancement in fluorescent probe technology for lipid droplet imaging. Their superior photostability, large Stokes shifts, and high signal-to-noise ratio address some of the key limitations of traditional dyes like Nile Red and BODIPY 493/503.[4][17] The "turn-on" fluorescence in the hydrophobic environment of lipid droplets minimizes background signal, leading to high-contrast images.[4] Furthermore, the low cytotoxicity of many BTD derivatives makes them particularly suitable for live-cell imaging and long-term studies.[1][3] The tunability of their chemical structure also opens up possibilities for developing probes with tailored properties for specific applications, including multi-color imaging and in vivo studies.[5] For researchers seeking robust and reliable tools for investigating the dynamics of lipid droplets, benzothiadiazole-based probes offer a compelling and advantageous alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective staining and quantification of intracellular lipid droplets with a compact push–pull fluorophore based on benzothiadiazole - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02486G [pubs.rsc.org]
- 5. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nile Red Staining of Drosophila Larval Tissues [protocols.io]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis: 4-Amino-5-chloro-2,1,3-benzothiadiazole versus Key Fluorophores for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the spectral and photophysical properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole (ACBT) in comparison to commonly utilized fluorophores. This document provides supporting data and detailed experimental protocols to inform the selection of appropriate fluorescent probes for research and development applications.
The selection of a suitable fluorophore is paramount for the success of fluorescence-based assays and cellular imaging studies. Key considerations include the fluorophore's absorption and emission characteristics, brightness, and sensitivity to the local environment. This guide provides a detailed comparison of the spectral properties of this compound (ACBT), a derivative of the versatile 2,1,3-benzothiadiazole (B189464) scaffold, against established fluorophores: Fluorescein, Rhodamine B, Coumarin 1, and BODIPY FL.
The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient aromatic system that, when combined with an electron-donating group like an amino group, creates a "push-pull" system.[1] This intramolecular charge transfer (ICT) character is responsible for the interesting photophysical properties of BTD derivatives, including their fluorescence.[2] BTD derivatives are noted for their high photostability, large Stokes shifts, and solvatochromic properties, making them valuable in the development of fluorescent sensors and imaging agents.[3][4] Specifically, certain N-substituted benzothiadiazoles have emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells.[3][5]
Comparative Spectral Data
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| 4-Amino-2,1,3-benzothiadiazole | ~456 | ~550 | ~7,600 | ~0.76 | ~94 | Toluene |
| Fluorescein | ~490 | ~514 | ~76,900 | ~0.95 | ~24 | 0.1 M NaOH |
| Rhodamine B | ~543 | ~565 | ~106,000 | ~0.70 | ~22 | Ethanol |
| Coumarin 1 | ~373 | ~450 | ~23,500 | ~0.73 | ~77 | Ethanol |
| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 | ~9 | Methanol |
Experimental Protocols
Accurate determination of a fluorophore's spectral properties is crucial for its effective application. Below are detailed protocols for measuring two key parameters: the molar extinction coefficient and the fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorophore in a suitable spectroscopic grade solvent with a precisely known concentration. From this stock solution, prepare a series of dilutions of decreasing concentrations.
-
Instrument Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up and stabilize.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used for the dilutions and record the absorbance spectrum. This will serve as the blank to subtract any background absorbance from the solvent.
-
Sample Measurement: Measure the absorbance of each of the prepared dilutions at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument, typically between 0.1 and 1.0.
-
Data Analysis: Plot a graph of absorbance at λmax versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used technique.
Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that has absorption and emission properties similar to the sample under investigation.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions and determine the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) is then calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the application and analysis of these fluorophores, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for spectral analysis.
Caption: Simplified lipid droplet metabolism pathway.
Conclusion
This guide provides a comparative overview of the spectral properties of this compound against a selection of widely used fluorophores. While direct experimental data for ACBT remains to be fully elucidated, the characteristics of the parent 4-amino-2,1,3-benzothiadiazole suggest its potential as a valuable fluorescent probe, particularly for applications requiring large Stokes shifts and sensitivity to the cellular microenvironment, such as lipid droplet imaging. The provided experimental protocols offer a standardized approach for researchers to characterize novel fluorophores and make informed decisions for their specific experimental needs. Further investigation into the precise photophysical properties of ACBT is warranted to fully realize its potential in the fields of cell biology and drug discovery.
References
- 1. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 2. This compound | 30536-19-7 | Benchchem [benchchem.com]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative analysis of different synthesis routes for Tizanidine
A comparative analysis of the diverse synthetic pathways to Tizanidine (B1208945) is crucial for researchers and professionals in drug development to select the most efficient, scalable, and cost-effective manufacturing process. Tizanidine, a centrally acting α2-adrenergic agonist, is a widely used muscle relaxant. Over the years, various synthetic strategies have been developed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of prominent synthesis routes, supported by experimental data and detailed methodologies.
Comparative Analysis of Tizanidine Synthesis Routes
Three primary synthetic routes for Tizanidine are critically examined in this guide: the seminal route as detailed in the original patent, a modern approach utilizing 1-acetyl-2-imidazolidinone (B193065), and a green, improved synthesis employing an ionic liquid.
The Seminal Synthesis Route
First disclosed in U.S. Patent 3,843,668, this foundational multi-step method commences with 5-chloro-2,1,3-benzothiadiazol-4-amine.[1] The process involves the formation of a thiourea (B124793) derivative, which is then S-methylated and subsequently cyclized with ethylenediamine (B42938) to yield Tizanidine.[1][2][3] While historically significant, this route can be lengthy and may involve multiple purification steps.
The Modern Synthesis Approach
A more streamlined approach, outlined in European Patent EP 0,644,192, also begins with 5-chloro-4-amino-2,1,3-benzothiadiazole. This intermediate is directly reacted with 1-acetyl-2-imidazolidinone in the presence of a dehydrating agent like phosphorus oxychloride.[1][4] This method is noted for its simplicity and high yield, making it an attractive alternative for industrial production.[5]
The Green and Improved Synthesis Route
To address environmental concerns and further enhance efficiency, a newer method employing an ionic liquid has been developed. This process, detailed in Chinese patent CN102140095A, utilizes a quaternary ammonium (B1175870) ionic liquid in conjunction with phosphorus oxychloride for the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole and 1-benzoyl imidazoline (B1206853), followed by hydrolysis to produce Tizanidine.[4][6] This route boasts a high yield and purity, presenting a more environmentally friendly and potentially safer alternative.[4][6]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different Tizanidine synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Seminal Route | Modern Approach | Green & Improved Route |
| Starting Material | 5-chloro-2,1,3-benzothiadiazol-4-amine | 5-chloro-4-amino-2,1,3-benzothiadiazole | This compound |
| Key Reagents | Ammonium thiocyanate (B1210189), Benzoyl chloride, Methyl iodide, Ethylenediamine | 1-acetyl-2-imidazolidinone, Phosphorus oxychloride | 1-benzoyl imidazoline, Phosphorus oxychloride, Quaternary ammonium ionic liquid |
| Overall Yield | Data not explicitly available | ~85%[5] | 75-78% (for the final condensation and hydrolysis steps)[4] |
| Purity (HPLC) | Data not explicitly available | Data not explicitly available | High Purity[6] |
| Reaction Time | Multi-step, longer duration | 30-40 hours (condensation step)[1] | Shorter reaction times implied by improved process |
| Reaction Temperature | Reflux temperatures for several steps | 50-60°C (condensation step)[1] | Reflux temperature for condensation |
| Environmental Impact | Use of toxic reagents like methyl iodide | Use of corrosive phosphorus oxychloride | Reduced environmental impact due to the use of an ionic liquid |
Experimental Protocols
Protocol for the Seminal Synthesis Route[1][2][3]
Step 1: Preparation of 1-(5-chlorobenzo[c][1][2][4]thiadiazol-4-yl)thiourea A mixture of 5-chloro-2,1,3-benzothiadiazol-4-amine, benzoyl chloride, and ammonium thiocyanate is reacted in an ice bath. The reaction mixture is then heated under reflux. The resulting precipitate is collected and treated with a 2N sodium hydroxide (B78521) solution under reflux, followed by acidification with acetic acid to yield the thiourea derivative.
Step 2: S-methylation of the Thiourea Derivative The 1-(5-chlorobenzo[c][1][2][4]thiadiazol-4-yl)thiourea is reacted with methyl iodide to produce the corresponding S-methyl isothiuronium (B1672626) salt.
Step 3: Cyclization with Ethylenediamine to form Tizanidine The S-methyl isothiuronium salt is reacted with ethylenediamine in refluxing methanol. The resulting intermediate undergoes intermolecular cyclization upon heating in amyl alcohol to afford the Tizanidine base.
Protocol for the Modern Synthesis Approach[1]
To 350 ml of phosphorus oxychloride, 18.6 g of 5-chloro-4-amino-2,1,3-benzothiadiazole is added with stirring. Then, 12.7 g of 1-acetyl-2-imidazolidinone is added to the mixture. The reaction mixture is heated at 50-60°C for 30-40 hours. After the reaction is complete, the phosphorus oxychloride is distilled off under reduced pressure. The residue is poured into ice water and neutralized with a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield Tizanidine.
Protocol for the Green and Improved Synthesis Route[4]
In a suitable solvent such as toluene, this compound and 1-benzoyl imidazoline are reacted in the presence of a dehydrating agent like phosphorus oxychloride and a quaternary ammonium ionic liquid. The mixture is heated to reflux. After the reaction is complete, the mixture is subjected to alkaline hydrolysis to yield Tizanidine. For example, the filter cake from the condensation is added to a 30% NaOH aqueous solution/methanol mixed solvent and heated to reflux for 5 hours. The solvent is then evaporated under reduced pressure, and the product is cooled, crystallized, and filtered. The resulting Tizanidine is obtained with a reported yield of 78%.[4]
Visualization of Synthesis Pathways
The logical flow of the three compared synthesis routes for Tizanidine is illustrated in the following diagram.
Caption: Comparative workflow of Tizanidine synthesis routes.
The following diagram illustrates the key decision factors for selecting a synthesis route based on desired outcomes.
Caption: Decision matrix for selecting a Tizanidine synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]
- 5. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Amino-5-chloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-Amino-5-chloro-2,1,3-benzothiadiazole, a key intermediate in the synthesis of various pharmaceuticals, including the muscle relaxant Tizanidine. We present detailed experimental protocols, a comparative analysis of techniques, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment
This compound is commonly synthesized via the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] This synthetic route can introduce various process-related impurities, including unreacted starting materials, by-products, and residual solvents. Ensuring the high purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
This guide focuses on a comparative analysis of the most prevalent analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized batch of this compound involves a multi-step process from sample preparation to final data interpretation and reporting.
Caption: A generalized workflow for the purity assessment of a synthesized chemical compound.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table provides a comparative overview of the key techniques.
| Method | Principle | Primary Application for Purity Assessment | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Potency assay, detection, and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants). | High resolution, high sensitivity, excellent quantitation, widely applicable. | Not suitable for volatile or non-UV active compounds; requires method development. | ~0.01 - 0.1% |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. | Identification and quantification of volatile organic impurities, such as residual solvents from the synthesis process. | High sensitivity for volatile compounds, excellent identification capabilities through mass spectra. | Not suitable for non-volatile or thermally labile compounds. The compound itself may require high temperatures for analysis, potentially causing degradation. | ppm to ppb level for volatile impurities. |
| NMR Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Structural confirmation of the main component and identification and quantification of impurities with distinct NMR signals. Provides an absolute purity value when using a certified internal standard (qNMR). | Provides detailed structural information, can be used for absolute quantification without a reference standard of the analyte (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. | ~0.1 - 1% for routine analysis. |
| Titration | Determination of the concentration of a substance by reacting it with a standard solution of a reagent. | Assay of the main component, particularly for acidic or basic compounds. | Simple, inexpensive, and provides a direct measure of the active substance content. | Non-specific (reacts with any substance having the same functional group), less sensitive than chromatographic methods. | Typically used for major component assay (>95%). |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity assessment of this compound, capable of separating the main component from non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard and test sample
-
C18 Reverse-Phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve the this compound reference standard and test sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the assay (purity) of the main peak by comparing its area to that of the reference standard.
-
Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for detecting and quantifying volatile impurities, such as residual solvents, that may be present from the synthesis and purification processes.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometric (MS) detector.
Reagents and Materials:
-
High-purity carrier gas (e.g., Helium)
-
Solvent for sample dissolution (e.g., Dichloromethane)
-
Reference standards for expected residual solvents.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and heat at 80 °C for 20 minutes before injection of the headspace gas.
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to those of reference standards.
-
Quantify the amount of each solvent by using an external or internal standard calibration curve.
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. It can provide an absolute measure of purity when used in a quantitative manner (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for qNMR (e.g., Maleic anhydride, Dimethyl sulfone) of known purity.
Experimental Protocol (¹H NMR):
-
Accurately weigh about 10-20 mg of the this compound sample and a known amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
Data Analysis:
-
Structural Confirmation: The ¹H NMR spectrum should show two distinct signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the benzene (B151609) ring, and a broad signal for the amino protons.
-
Purity Assessment:
-
Carefully integrate the signals corresponding to the analyte and any visible impurities. The relative integration values can be used to estimate the level of impurities.
-
For qNMR, calculate the absolute purity by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.
-
Titration
Titration offers a simple and cost-effective method for determining the assay of this compound, leveraging the basicity of the amino group.
Instrumentation:
-
Burette, beaker, magnetic stirrer.
Reagents and Materials:
-
Standardized solution of a strong acid (e.g., 0.1 N Perchloric acid in glacial acetic acid).
-
Glacial acetic acid.
-
Indicator (e.g., Crystal violet).
Experimental Protocol:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in glacial acetic acid.
-
Add a few drops of the indicator solution.
-
Titrate the solution with the standardized perchloric acid solution until the endpoint is reached (indicated by a color change).
-
Perform a blank titration (without the sample) and subtract the blank volume from the sample titration volume.
Data Analysis:
-
Calculate the purity of the sample based on the volume of titrant consumed, its concentration, and the mass of the sample.
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthesized this compound is crucial for ensuring its quality and suitability for downstream applications. HPLC is the preferred method for routine purity analysis and the quantification of non-volatile organic impurities. GC-MS is indispensable for the detection of residual solvents. NMR spectroscopy provides invaluable structural confirmation and can be used for absolute purity determination. Titration serves as a straightforward and economical method for assay determination. A combination of these techniques is often employed to provide a comprehensive purity profile of the synthesized compound. This guide provides the necessary foundational knowledge and experimental protocols to empower researchers in making informed decisions for their analytical needs.
References
A Comparative Guide to the Quantum Yield of Benzothiadiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorophores is paramount. Among these, the 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has emerged as a privileged structure in the design of fluorescent probes due to its versatile and tunable emission characteristics. This guide provides an objective comparison of the fluorescence quantum yields of various BTD derivatives, supported by experimental data and detailed methodologies to aid in the selection and application of these compounds.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a critical parameter for the application of BTDs in bioimaging, sensing, and organic light-emitting diodes (OLEDs).[1][2][3][4] This efficiency is highly sensitive to the molecular structure and the surrounding environment.[5] Factors such as solvent polarity, molecular aggregation, and the nature of substituent groups can significantly influence the quantum yield.[5][6]
Comparative Analysis of Quantum Yields
The following table summarizes the photoluminescence quantum yields (PLQY) of several benzothiadiazole derivatives, highlighting the impact of different structural modifications and measurement conditions.
| Derivative Name/Structure | Quantum Yield (Φf) | Solvent/State | Excitation Wavelength (λex) | Reference Standard |
| 4-Methyl-2,1,3-benzothiadiazole (Me-BTD) | Varies with solvent | Various | Not specified | Anthracene (B1667546) in ethanol (B145695) (Φf = 0.27)[5] |
| DTPA-BT-M | 0.3396 | Solid State | Not specified | Not specified |
| BTD-Shiny | 0.85 | Not specified | Not specified | Not specified |
| Benzothiazole derivative (BT) | 0.92 | Not specified | Not specified | Not specified |
| Perylene | 0.94 | Hexane | 435 nm | Used as a standard[7] |
Note: The quantum yield of many benzothiadiazole derivatives is highly dependent on the solvent. For instance, polar protic solvents can lead to fluorescence quenching, while nonpolar solvents may enhance fluorescence.[5] Aggregation-caused quenching (ACQ) is another phenomenon where high concentrations of the probe can lead to a decrease in fluorescence intensity.[5][8]
Key Factors Influencing Quantum Yield
Structural modifications to the benzothiadiazole core play a crucial role in tuning the quantum yield. The introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) character, which in turn affects the emission properties.[7][9] For example, derivatives with electron-donating methoxyl groups attached to triphenylamine (B166846) donors have been found to exhibit strong ICT properties.[7]
Furthermore, the rigidification of the molecular skeleton is a known strategy to enhance emission by limiting molecular vibrations that can lead to non-radiative decay.[6] This can be observed in the high quantum yield of some derivatives in the solid state.[8]
Experimental Protocols
The determination of fluorescence quantum yield is a critical experiment for characterizing new fluorophores. The relative method is most commonly used and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][5]
Relative Quantum Yield Determination
1. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and a standard fluorophore in the same solvent. A common standard is anthracene in ethanol, which has a quantum yield of 0.27.[5]
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
2. Spectroscopic Measurements:
-
Record the UV-Vis absorption spectra for all solutions and note the absorbance (A) at the excitation wavelength.[5]
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.[5]
3. Data Analysis:
-
Integrate the area under the emission curves (F) for both the sample and the standard.[5]
-
The fluorescence quantum yield (Φf) is calculated using the following equation: Φf_sample = Φf_std * (F_sample / F_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φf_std is the quantum yield of the standard.
-
F_sample and F_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the relative quantum yield of a benzothiadiazole derivative.
Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield.
This guide provides a foundational understanding of the quantum yields of benzothiadiazole derivatives. For specific applications, it is crucial to consider the detailed photophysical characterization of each compound in the relevant experimental context.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendancy of 2,1,3-Benzothiadiazole Scaffolds in Bioimaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for superior fluorescent probes is perpetual. In the vast landscape of bioimaging, the 2,1,3-benzothiadiazole (B189464) (BTD) scaffold has emerged as a powerful and versatile platform, offering significant advantages over traditional fluorophores. This guide provides an objective comparison of BTD-based probes with other common alternatives, supported by experimental data and detailed protocols to aid in their practical application.
The BTD core is an electron-deficient heterocyclic system that, when strategically functionalized with electron-donating groups, creates a "push-pull" architecture.[1][2] This intramolecular charge transfer (ICT) mechanism is the foundation of the remarkable photophysical properties exhibited by BTD derivatives.[3] These properties translate into tangible benefits for high-fidelity cellular imaging.
Key Advantages of BTD Scaffolds:
-
High Photostability: BTD derivatives demonstrate exceptional resistance to photobleaching, enabling prolonged imaging experiments and time-lapse studies without significant signal degradation.[1][4]
-
Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths is a hallmark of BTD-based probes.[4][5][6] This minimizes self-quenching and reduces background noise, leading to a higher signal-to-noise ratio and improved image contrast.
-
Tunable Emission: The emission wavelength of BTD fluorophores can be readily tuned across the visible and into the near-infrared (NIR) spectrum by modifying the electron-donating and -accepting moieties.[7] This allows for the development of a palette of probes for multicolor imaging and the targeting of specific biological environments.
-
Near-Infrared (NIR-II) Emission: A particularly noteworthy advantage is the ability to design BTD-based probes that emit in the second near-infrared window (NIR-II, 1000-1700 nm).[1][8][9] This region offers a "biologically transparent" window with reduced tissue scattering and absorption, facilitating deeper tissue penetration and high-resolution imaging in complex biological systems.[1]
-
Environmental Sensitivity (Solvatochromism): Many BTD derivatives exhibit pronounced solvatochromism, where their fluorescence properties change in response to the polarity of their microenvironment.[4][10] This feature is particularly advantageous for imaging lipid-rich structures like lipid droplets.[4][10]
-
Biocompatibility: BTD-based probes generally exhibit low cytotoxicity and good biocompatibility, making them suitable for live-cell and in vivo imaging.[7][11]
Comparative Performance of BTD-Based Probes
To objectively assess the performance of BTD scaffolds, a comparison with commonly used fluorophores is essential. The following table summarizes key photophysical properties of a representative BTD derivative against other well-established fluorescent probes.
| Fluorophore Class | Example Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| 2,1,3-Benzothiadiazole | BTD Derivative | ~450-550 | ~550-750+ | >100 | High | High photostability, large Stokes shift, tunable emission, NIR-II potential | Synthesis can be more complex |
| BODIPY | BODIPY 493/503 | 493 | 503 | 10 | High | High quantum yield, sharp emission peaks | Small Stokes shift, sensitive to environment |
| Rhodamine | Rhodamine B | 554 | 576 | 22 | Moderate | High brightness, good photostability | Prone to self-quenching at high concentrations |
| Coumarin | Coumarin 343 | 445 | 495 | 50 | Moderate to High | Good quantum yield, sensitive to polarity | Limited photostability, smaller Stokes shift |
| Cyanine | Cy5 | 649 | 670 | 21 | Moderate | Bright, NIR emission | Poor photostability, can be toxic |
Note: The values presented are approximate and can vary depending on the specific molecular structure and solvent environment.
Experimental Protocols
Detailed methodologies are crucial for the successful application of BTD-based probes. Below are representative protocols for the synthesis of a BTD core structure and its application in cellular imaging.
Protocol 1: Synthesis of a 4-Aryl-2,1,3-benzothiadiazole Derivative
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 4-position of the BTD scaffold, a common strategy for tuning its photophysical properties.
Materials:
-
Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Anhydrous toluene (B28343) and water
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,1,3-benzothiadiazole (1 equivalent) and the arylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and water.
-
Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Staining Intracellular Lipid Droplets with a BTD-Based Probe
This protocol outlines the general procedure for using a lipophilic BTD probe to visualize lipid droplets in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa or 3T3-L1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
BTD-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Formaldehyde (B43269) solution (e.g., 4% in PBS for fixing)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Probe Loading: Dilute the BTD probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.
-
Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove excess probe.
-
(Optional) Fixation: For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use a filter set appropriate for the excitation and emission wavelengths of the BTD probe (e.g., a green filter for a probe that excites in the blue and emits in the green) and a blue filter for DAPI. Lipid droplets will appear as bright, distinct puncta within the cytoplasm.
Visualizing the Advantages and Workflow
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the structure-property relationship of BTD scaffolds and a typical bioimaging workflow.
Caption: Structure-property relationship of BTD scaffolds.
Caption: A typical workflow for bioimaging experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 7. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00876B [pubs.rsc.org]
- 8. 2, 1, 3‐Benzothiadiazole Derivative Small Molecule Fluorophores for NIR‐II Bioimaging | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Efficacy of 4-Amino-5-chloro-2,1,3-benzothiadiazole as a Tizanidine Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Tizanidine, a centrally acting α2-adrenergic agonist used for the management of spasticity. The primary focus is on the efficacy of the key intermediate, 4-Amino-5-chloro-2,1,3-benzothiadiazole, as a precursor in various synthetic strategies. This document outlines the seminal patented method and more contemporary, efficient alternatives, presenting key performance indicators in a comparative table. Detailed experimental protocols for the most prominent methods are provided, alongside visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.
Data Presentation: Comparison of Synthetic Routes to Tizanidine
The following table summarizes the quantitative data for different methods of Tizanidine synthesis, primarily starting from this compound.
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 1. Benzoyl chloride, Ammonium (B1175870) thiocyanate (B1210189) 2. Sodium hydroxide (B78521) 3. Methyl iodide 4. Ethylenediamine | Multi-step process including reflux | Data not specified | Data not specified | U.S. Patent 3,843,668 |
| This compound | 1-acetyl-2-imidazolidinone (B193065), Phosphorus oxychloride | 50-60°C, 30-40 hours | 85-93.6 | >99 (after recrystallization) | EP0644192B1 |
| This compound | 1-benzoylimidazolidine-2-thione, Phosphorus oxychloride, Toluene | 90-95°C, 10 hours | 80.2 | 99.0 (HPLC) | CZ286717B6 |
| This compound | 1-propionylimidazolidin-2-thion, Phosphorus oxychloride, Ethyl acetate | 50-60°C, 15 hours | 72.2 | 98.8 (HPLC) | CZ286717B6 |
| This compound | 2-chloro-2-imidazoline hydrochloride, Pyridine | Data not specified | 90.5 | 99.18 (HPLC) | Review Article |
| 4-chloro-2-nitroaniline | 1. Raney-Ni, Hydrogen 2. Thionyl chloride 3. Nitric acid, Sulfuric acid 4. Iron powder, Acetic acid 5. 1-acetylimidazoline, POCl3 | Multi-step process | Overall yield not specified (intermediate steps >84%) | Data not specified | CN102140095A |
Experimental Protocols
Seminal Synthesis of Tizanidine (Based on U.S. Patent 3,843,668)
This method involves a multi-step synthesis starting from this compound.
Step 1: Formation of 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
-
A mixture of this compound, benzoyl chloride, and ammonium thiocyanate is reacted in an ice bath.
-
The reaction mixture is then heated under reflux.
-
The resulting precipitate is treated with a 2N sodium hydroxide solution under reflux, followed by acidification with acetic acid to yield 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea.
Step 2: S-methylation
-
The 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea is reacted with methyl iodide to produce the corresponding S-methyl isothiuronium (B1672626) salt.
Step 3: Cyclization to form Tizanidine
-
The S-methyl isothiuronium salt is reacted with ethylenediamine.
-
The resulting intermediate undergoes cyclization upon heating to yield Tizanidine.
Modern Synthesis of Tizanidine (Based on EP 0644192B1)
This more recent and efficient synthesis involves the direct condensation of this compound with an activated imidazolidinone derivative.
-
To 350 ml of phosphorus oxychloride, add 18.6 g of this compound with stirring.
-
Add 12.7 g of 1-acetyl-2-imidazolidinone to the mixture.
-
Heat the reaction mixture at 50-60°C for 30-40 hours.
-
After the reaction is complete, distill off the phosphorus oxychloride under reduced pressure.
-
Pour the residue into ice water and neutralize with a sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like methanol (B129727) to yield pure Tizanidine.
Visualizations
Synthetic Pathways and Workflows
Caption: Seminal synthetic pathway for Tizanidine.
Caption: Experimental workflow for the seminal synthesis of Tizanidine.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Amino-5-chloro-2,1,3-benzothiadiazole
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 4-Amino-5-chloro-2,1,3-benzothiadiazole are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound and associated contaminated materials.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
Key Safety Information:
| Parameter | Classification & Data | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Signal Word | Warning | [1] |
| Primary Hazards | Harmful if ingested. May cause skin and eye irritation. | [1][2] |
| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from oxidizing agents. | [2][3] |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.) | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Personal Protective Equipment (PPE) Protocol
Prior to handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection : Wear chemical-resistant protective gloves.[2]
-
Eye/Face Protection : Use safety glasses with side-shields or goggles. A face shield may be required depending on the situation.[1][2]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection : If dust or aerosols may be generated, use a dust respirator. Ensure all operations are conducted in a well-ventilated area or under a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations.[2] Never dispose of this chemical down the drain or in regular trash.[2][4]
Methodology for Waste Handling and Disposal:
-
Waste Segregation :
-
Treat all unused or surplus this compound as hazardous waste.
-
Any materials that have come into contact with the chemical, such as weighing papers, pipette tips, gloves, and spill cleanup debris, must also be segregated and disposed of as hazardous waste.[5]
-
-
Containerization :
-
Labeling :
-
Temporary Storage :
-
Professional Disposal :
-
The final disposal must be carried out by a licensed professional waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.[6][7]
-
The recommended disposal method is to offer surplus and non-recyclable solutions to the licensed disposal company.[1] An alternative is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber, potentially after being dissolved in a combustible solvent.[2]
-
-
Disposal of Empty Containers :
-
Empty containers must be handled carefully. The first rinse of a container should be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and drying, labels on the container must be completely removed or defaced before it can be discarded as non-hazardous solid waste.[6] Consult with your EHS office for specific institutional policies.
-
Emergency and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Isolate the Area : Evacuate personnel from the immediate vicinity of the spill.[2]
-
Ensure Ventilation : Work upwind of the spill and ensure the area is well-ventilated.[2]
-
Containment : Prevent the spilled material from entering drains or waterways.[2][4]
-
Cleanup : Carefully sweep up the solid material, taking care not to create dust.[1][2] Place the collected material and all contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination : Wash hands and any affected skin areas thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | CAS#:30536-19-7 | Chemsrc [chemsrc.com]
- 3. This compound | 30536-19-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-5-chloro-2,1,3-benzothiadiazole
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Amino-5-chloro-2,1,3-benzothiadiazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, ensuring operational integrity and personnel safety. Adherence to these guidelines will help mitigate risks associated with this chemical, from initial handling to final disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It is also harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment:
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety glasses with side shields or goggles.[1] A face shield may be required depending on the situation.[1] | A dust respirator should be used if dust or aerosols will be generated.[1] Follow local and national regulations.[1] | Laboratory Coat, Protective Clothing. Protective boots may be required in some situations.[1] |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety glasses with side shields or goggles | Not generally required if handled in a fume hood | Laboratory Coat |
| Spill Cleanup | Chemical Fume Hood (if feasible) | Heavy-duty Nitrile or Neoprene Gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with particulate filter | Chemical-resistant apron or coveralls |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure the integrity of the experiment.
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing tools, glassware, and solvents, within the fume hood to avoid unnecessary movement of the chemical.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational.[1]
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.[1]
-
Use anti-static weighing paper or a weighing boat.
-
Handle the solid compound gently to minimize the generation of dust.
-
Close the container tightly after use.
Dissolving and Reaction:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If heating is necessary, use a controlled heating mantle and ensure the setup is secure.
-
Maintain all reaction setups within the fume hood.
Post-Handling Procedures:
-
Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Requirements: Waste containers should be made of a compatible material, kept tightly closed, and stored in a designated, well-ventilated, and cool, dark place away from incompatible materials such as oxidizing agents.[1]
-
Disposal Method: The disposal of chemical waste must be handled by a licensed professional waste disposal service.[3] One recommended method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always observe all federal, state, and local regulations when disposing of the substance.[1]
Experimental Workflow and Safety Precautions
To provide a clear visual representation of the handling process, the following diagrams illustrate the experimental workflow and the logical relationships of the safety precautions.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationship between hazards and control measures for safe handling.
By implementing these comprehensive safety and logistical measures, laboratories can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
